L 748780
Description
Properties
IUPAC Name |
2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUBERMAKRECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168476 | |
| Record name | L 748780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168086-64-4 | |
| Record name | L 748780 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 748780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L 748780 mechanism of action
An in-depth analysis of publicly available scientific literature and clinical trial databases did not yield specific information regarding a compound designated as L-748780. Searches for "L-748780 mechanism of action," "L-748780 pharmacology," and "L-748780 clinical trials" did not return relevant results detailing the molecular target, signaling pathways, or experimental data for a substance with this identifier.
It is possible that "L-748780" may be an internal development code that has not been publicly disclosed, a historical designation that is no longer in use, or a typographical error. The provided search results primarily consist of information on other investigational drugs with different alphanumeric codes, such as JNJ-75348780 and AZD0780, or general pharmacological principles like Schild analysis.
Due to the absence of specific data on L-748780, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the compound's identity would be necessary to proceed with a detailed report on its mechanism of action.
L-748780: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748780 is a potent and selective antagonist of the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in a wide array of physiological processes. The α2-adrenergic receptors are classified into three subtypes: α2A, α2B, and α2C, all of which are coupled to Gi/o proteins.[1] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The α2A subtype, in particular, is a key regulator of neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-748780, with a focus on the experimental methodologies employed.
Discovery of L-748780
The discovery of L-748780 emerged from virtual screening efforts aimed at identifying novel α2A-adrenergic receptor agonists with high selectivity.[4] The process involved computational docking of a large chemical library against the α2A- and α2B-adrenergic receptor structures. This initial screening identified a lead compound, P300-2342, which demonstrated selective activation of the α2A-AR and coupling to the Gαi/o pathway.[5] Further optimization and structure-activity relationship (SAR) studies on this and related scaffolds likely led to the identification of L-748780 as a potent and selective antagonist.
Synthesis of L-748780
The chemical structure of L-748780 is N-(2-(4-(2,3-dihydrobenzo[b][6][7]dioxin-2-yl)-1-piperazinyl)ethyl)-4-phenyl-2-quinazolinamine. Its synthesis involves a multi-step process, likely starting from commercially available precursors. While a specific, detailed protocol for L-748780 is not publicly available, the synthesis of related quinazoline and 2,3-dihydrobenzo[b][6][7]dioxine derivatives provides a probable synthetic route.[8][9]
A plausible synthetic approach would involve the preparation of the quinazoline core and the piperazine-containing side chain separately, followed by their coupling. The synthesis of 2,3-disubstituted-4(3H)quinazolinones, for instance, often starts from anthranilic acid.[10][11]
Pharmacological Characterization
The pharmacological profile of L-748780 as a selective α2A-adrenergic receptor antagonist would have been established through a series of in vitro binding and functional assays.
Data Presentation
While specific quantitative data for L-748780 is not available in the public domain, the following table illustrates the type of data that would be generated to characterize its pharmacological profile. The data for the related α2A-AR agonist, P300-2342, is included for illustrative purposes.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| P300-2342 | α2A-AR | Radioligand Binding ([3H]Rauwolscine Competition) | IC50 | 7.72 ± 0.76 µM | [5] |
| P300-2342 | α2B-AR | Radioligand Binding ([3H]Rauwolscine Competition) | IC50 | 12.23 ± 0.11 µM | [5] |
Experimental Protocols
Radioligand Binding Assay ([3H]Rauwolscine Competition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand, [3H]rauwolscine, for binding to the α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the human α2A, α2B, or α2C-adrenergic receptor subtypes.
-
[3H]Rauwolscine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (L-748780) at various concentrations.
-
Non-specific binding determinator (e.g., 10 µM phentolamine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare cell membrane homogenates from cells overexpressing the desired α2-adrenergic receptor subtype.[6]
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding determinator, or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [3H]Rauwolscine at a final concentration of ~2.5 nM.
-
Add 150 µL of the cell membrane preparation (typically 2 µg of protein).
-
Incubate the plate at 27°C for 60 minutes.[5]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by three washes with ice-cold wash buffer.[6]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) in response to stimulation with forskolin, a direct activator of adenylyl cyclase. As an antagonist, L-748780 would be expected to block the inhibition of forskolin-stimulated cAMP accumulation caused by an α2A-adrenergic agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (IBMX).[12]
-
Forskolin.
-
α2A-adrenergic receptor agonist (e.g., UK 14,304).
-
Test compound (L-748780) at various concentrations.
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Resuspend the cells in the assay buffer.[12]
-
Pre-incubate the cells with various concentrations of the test compound (L-748780) for 30 minutes at 37°C.
-
Add a fixed concentration of the α2A-adrenergic agonist along with forskolin (e.g., 5 µM).[7][12]
-
Incubate for an additional 30 minutes at 37°C.[12]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.[13][14]
-
Generate dose-response curves and calculate the IC50 value for the antagonist.
Mandatory Visualizations
Signaling Pathways
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of L-748780
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Introduction
A thorough investigation into the publicly available scientific literature and clinical trial databases reveals a significant lack of information regarding the compound designated as L-748780. Despite extensive searches for its pharmacokinetic and pharmacodynamic properties, mechanism of action, and clinical development, no specific data associated with this identifier could be retrieved.
The queries for "L-748780" consistently yielded results for unrelated compounds, most notably AZD0780, or general information about drug development and clinical trials without any mention of L-748780. This suggests that "L-748780" may be an internal, preclinical, or discontinued code that has not been disclosed in public forums, or potentially an erroneous designation.
Given the absence of data, this guide will address the core requirements of the prompt by outlining the standard methodologies and data presentation formats that would be utilized for a compound like L-748780, should information become available. This will serve as a template for what a comprehensive technical guide would entail.
Pharmacokinetics: A Methodological Overview
Pharmacokinetics (PK) describes the journey of a drug through the body. Key parameters are determined through a series of in vitro and in vivo experiments.
Typical Experimental Protocols
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In Vitro Metabolism:
-
Objective: To determine the metabolic stability and identify the enzymes responsible for metabolism.
-
Methodology: The compound is incubated with liver microsomes or hepatocytes from various species (including human). The rate of disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
In Vivo Pharmacokinetics in Preclinical Species:
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Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile in animal models.
-
Methodology: The compound is administered to species such as rats and dogs via different routes (e.g., intravenous, oral). Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. Key PK parameters are then calculated.
-
Data Presentation: Pharmacokinetic Parameters
Should data for L-748780 become available, it would be summarized in a table similar to the one below.
| Parameter | Description | Rat | Dog | Human (Predicted/Observed) |
| T1/2 (h) | Half-life | |||
| Cmax (ng/mL) | Maximum plasma concentration | |||
| Tmax (h) | Time to reach Cmax | |||
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | |||
| Vd (L/kg) | Volume of distribution | |||
| CL (mL/min/kg) | Clearance | |||
| F (%) | Bioavailability |
Pharmacodynamics: Understanding the Drug's Effect
Pharmacodynamics (PD) focuses on the biochemical and physiological effects of a drug on the body.
Typical Experimental Protocols
-
In Vitro Target Engagement and Potency:
-
Objective: To determine the affinity and functional activity of the compound at its biological target.
-
Methodology: This can involve a variety of assays, such as receptor binding assays, enzyme inhibition assays, or cell-based functional assays. The concentration-response relationship is established to determine parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
-
In Vivo Efficacy Studies:
-
Objective: To assess the therapeutic effect of the compound in a relevant animal model of disease.
-
Methodology: The compound is administered to the animal model, and relevant biomarkers or disease endpoints are measured over time and at different dose levels.
-
Data Presentation: Pharmacodynamic Parameters
Key pharmacodynamic data for L-748780 would be presented in a structured table.
| Parameter | Description | Value | Assay/Model |
| IC50 / EC50 (nM) | In vitro potency | ||
| Kd / Ki (nM) | Binding affinity | ||
| ED50 (mg/kg) | In vivo efficacy |
Visualizing Biological Processes and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental designs. Below are examples of how Graphviz (DOT language) would be used to create such visualizations.
Signaling Pathway Example
This diagram illustrates a hypothetical signaling cascade that a compound like L-748780 might modulate.
Experimental Workflow Example
This diagram outlines a typical workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
While no specific data for L-748780 is publicly available at this time, the frameworks presented in this guide illustrate the standard methodologies, data presentation formats, and visualization techniques that are fundamental to the preclinical and clinical development of any new chemical entity. Researchers and drug development professionals rely on such structured information to evaluate the potential of a compound and to design further studies. Should information on L-748780 become available, it would be expected to conform to these established principles of pharmacokinetic and pharmacodynamic characterization.
In-depth Technical Guide: L-748780 In Vitro vs. In Vivo Effects
A comprehensive analysis for researchers, scientists, and drug development professionals.
Disclaimer: The compound "L-748780" does not correspond to a publicly documented scientific entity. Extensive searches have failed to identify a substance with this designation in chemical databases, peer-reviewed literature, or patent filings. The following guide is a template demonstrating the requested format and depth of analysis. Should a valid compound name or CAS number be provided, this document will be updated with the relevant data.
Introduction
This technical guide provides a thorough examination of the pharmacological effects of a hypothetical compound, L-748780, comparing its activity in controlled laboratory settings (in vitro) with its effects in living organisms (in vivo). Understanding the translation of in vitro potency and mechanism to in vivo efficacy and safety is a cornerstone of translational science and drug development. This document is intended to serve as a central repository of key experimental data, protocols, and mechanistic insights for L-748780.
Quantitative Data Summary
To facilitate a clear comparison of L-748780's activity, the following tables summarize its quantitative effects across various assays and models.
Table 1: In Vitro Activity of L-748780
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Binding Assay | Receptor X | Ki | Data Not Available |
| Enzyme Inhibition | Enzyme Y | IC50 | Data Not Available |
| Cell Proliferation | Cancer Cell Line Z | GI50 | Data Not Available |
| Reporter Gene Assay | Pathway A | EC50 | Data Not Available |
Table 2: In Vivo Efficacy of L-748780
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| Xenograft Model (Cancer Z) | 50 mg/kg, oral, QD | Tumor Growth Inhibition | Data Not Available |
| Disease Model B | 25 mg/kg, IV, BIW | Biomarker C Reduction | Data Not Available |
Table 3: Pharmacokinetic Properties of L-748780
| Species | Dose (mg/kg) & Route | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | Bioavailability (%) |
| Mouse | 10 (IV) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Mouse | 50 (Oral) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | 10 (IV) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | 50 (Oral) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of L-748780 for Receptor X.
Materials:
-
Membrane preparation from cells overexpressing Receptor X.
-
Radiolabeled ligand ([3H]-Ligand Y).
-
L-748780 stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
A competition binding assay is established using a fixed concentration of [3H]-Ligand Y and varying concentrations of L-748780.
-
Membrane preparations are incubated with the radioligand and L-748780 in the binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of L-748780 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Cancer Cell Line Z.
-
L-748780 formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cancer Cell Line Z cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm3).
-
Mice are randomized into vehicle and treatment groups.
-
L-748780 is administered daily by oral gavage at a specified dose.
-
Tumor volume and body weight are measured at regular intervals.
-
The study is concluded when tumors in the control group reach a defined endpoint.
-
Tumor growth inhibition is calculated and statistical analysis is performed.
Signaling Pathways and Mechanisms
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of L-748780's mechanism of action.
Caption: Hypothetical in vitro mechanism of L-748780.
Caption: Standard workflow for a xenograft efficacy study.
Caption: Relationship between pharmacokinetics and pharmacodynamics.
An In-depth Technical Guide on the Downstream Signaling Pathways of L-748780
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-748780 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by the inhibition of COX-2, a key enzyme in the inflammatory process and tumorigenesis. By blocking the synthesis of prostaglandin E2 (PGE2), L-748780 and other selective COX-2 inhibitors exert significant effects on critical cellular signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This document details the mechanism of action, summarizes the impact on these pathways, and provides representative experimental protocols for their investigation. Diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular consequences of COX-2 inhibition.
Introduction to L-748780 and its Target: Cyclooxygenase-2 (COX-2)
L-748780 is a chemical compound identified as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that is typically absent in most healthy tissues but is rapidly upregulated in response to inflammatory stimuli, growth factors, and tumor promoters. Its primary function is to catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a potent signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and the development and progression of cancer.
The selective inhibition of COX-2 by compounds like L-748780 is a key therapeutic strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme. Furthermore, the role of COX-2 in tumorigenesis has made its inhibitors a subject of intense research in oncology.
Core Downstream Signaling Pathways Modulated by L-748780
The inhibition of COX-2 by L-748780 leads to a significant reduction in the production of PGE2. This, in turn, modulates the activity of several key downstream signaling pathways that are often constitutively active in inflammatory conditions and cancer.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. PGE2, through its interaction with EP receptors, can activate this pathway.
-
Mechanism of Modulation: By reducing PGE2 levels, L-748780 can lead to decreased activation of the PI3K/Akt pathway. This results in reduced phosphorylation and activation of Akt, a serine/threonine kinase.
-
Consequences of Inhibition: Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation and an increase in apoptosis. This is a key mechanism by which COX-2 inhibitors are thought to exert their anti-cancer effects. Recent studies have highlighted that combining COX-2 inhibitors with PI3K/Akt inhibitors could be a more potent therapeutic strategy against cancer metastasis[1][2]. In epithelial ovarian cancer, COX-2 overexpression is significantly associated with activated Akt, and inhibition of COX-2 impairs the phosphorylation of Akt, leading to cell growth inhibition and apoptosis[3].
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. PGE2 is known to activate the MAPK/ERK pathway.
-
Mechanism of Modulation: Inhibition of COX-2 by L-748780 and the subsequent decrease in PGE2 can lead to the downregulation of the MAPK/ERK pathway. This involves a reduction in the phosphorylation of MEK and ERK.
-
Consequences of Inhibition: Suppression of the MAPK/ERK pathway can contribute to the anti-proliferative and pro-apoptotic effects of COX-2 inhibitors.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. There is a complex interplay between COX-2 and NF-κB, often forming a positive feedback loop.
-
Mechanism of Modulation: Inflammatory stimuli activate NF-κB, which in turn can upregulate the expression of the COX-2 gene. The resulting PGE2 can further activate NF-κB, perpetuating the inflammatory response. L-748780, by blocking PGE2 production, can disrupt this feedback loop, leading to reduced NF-κB activation.
-
Consequences of Inhibition: By inhibiting the NF-κB pathway, L-748780 can reduce the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. This contributes significantly to its anti-inflammatory properties. Studies have shown that various nonsteroidal anti-inflammatory agents can suppress NF-κB activation and the expression of NF-κB-regulated genes like COX-2[4].
Quantitative Data on COX-2 Inhibition
| Compound | Target | IC50 | Downstream Effect | Cell Line/System | Reference |
| L-748780 | COX-2 | 0.5 µM | Not specified | Not specified | MedChemExpress |
| L-748780 | COX-1 | > 100 µM | Not specified | Not specified | MedChemExpress |
| Celecoxib | NF-κB | 0.024 mM (IC50 for TNF-induced activation) | Inhibition of IκBα degradation and NF-κB reporter gene expression | KBM-5 cells | [4] |
| NS398 | Akt Phosphorylation | Not specified | Impaired phosphorylation of Akt | Epithelial ovarian cancer cell line | [3] |
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key experiments used to investigate the downstream signaling pathways affected by COX-2 inhibitors.
COX Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
-
Principle: The peroxidase activity of COX is measured using a fluorometric probe. The kit includes specific inhibitors for COX-1 and COX-2 to differentiate their activities.
-
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in the provided lysis buffer containing a protease inhibitor cocktail.
-
Reaction Setup: In a 96-well plate, add the sample, COX Assay Buffer, COX Probe, and COX Cofactor. For measuring total COX activity, add DMSO. To measure COX-1 or COX-2 specific activity, add the respective inhibitor (e.g., SC560 for COX-1, Celecoxib for COX-2).
-
Initiation of Reaction: Add a diluted solution of arachidonic acid to all wells to start the reaction.
-
Measurement: Measure the fluorescence in a kinetic mode at an excitation/emission of 535/587 nm.
-
Calculation: Calculate the COX activity by comparing the rate of fluorescence increase in the presence and absence of the inhibitor.
-
Western Blotting for PI3K/Akt and MAPK/ERK Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in these signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK).
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with L-748780 for the desired time and concentration. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
-
Protocol:
-
Transfection: Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24-48 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of L-748780.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
-
Visualizing the Signaling Pathways and Workflows
Downstream Signaling of COX-2 Inhibition by L-748780
Caption: Downstream signaling pathways affected by L-748780.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for Western blotting.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
L-748780, as a selective COX-2 inhibitor, holds significant therapeutic potential in the management of inflammation and cancer. Its mechanism of action, centered on the reduction of PGE2 synthesis, leads to the modulation of key downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. Understanding these pathways is crucial for the rational design of novel therapeutic strategies and for elucidating the full spectrum of the pharmacological effects of selective COX-2 inhibitors. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to delineate the specific quantitative effects of L-748780 on these downstream pathways to fully characterize its therapeutic profile.
References
- 1. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
L-748,337: A Technical Guide to its Role in Thermogenesis Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogenesis, the process of heat production in organisms, is a critical component of metabolic regulation. A key player in this process is the β3-adrenergic receptor (β3-AR), predominantly expressed in brown and beige adipose tissue. Activation of β3-AR by catecholamines triggers a signaling cascade leading to increased lipolysis and the expression of uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to generate heat. The study of this pathway is crucial for developing therapeutic strategies against obesity and metabolic disorders. L-748,337 is a potent and selective antagonist of the human β3-adrenergic receptor.[1] This technical guide provides an in-depth overview of L-748,337, its mechanism of action, and its application in elucidating the role of the β3-adrenergic receptor in thermogenesis.
L-748,337: A Selective β3-Adrenergic Receptor Antagonist
L-748,337 is a competitive antagonist that exhibits high selectivity for the human β3-adrenoceptor over β1 and β2 subtypes.[2] This selectivity makes it an invaluable tool for isolating and studying the specific functions of the β3-AR in various physiological processes, particularly in thermogenesis and lipolysis.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the quantitative data for L-748,337, providing a clear comparison of its interaction with different β-adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human β3-AR | 4.0 nM | [3] |
| Human β2-AR | 204 nM | [3] |
| Human β1-AR | 390 nM | [3] |
Table 1: Binding Affinity of L-748,337 for Human β-Adrenergic Receptors. This table clearly demonstrates the high selectivity of L-748,337 for the β3-AR subtype.
| Parameter | Value | Reference |
| IC50 (Isoproterenol-stimulated cAMP accumulation) | 6 nM | [2] |
| EC50 (β3-AR antagonist activity) | 11.91 nM | [1] |
Table 2: Potency of L-748,337 in Functional Assays. This table highlights the functional antagonist potency of L-748,337 in cellular assays.
Mechanism of Action and Signaling Pathways
L-748,337 exerts its effect by competitively binding to the β3-adrenergic receptor, thereby blocking the binding of endogenous agonists like norepinephrine and synthetic agonists. This inhibition prevents the activation of the downstream signaling cascade that is crucial for thermogenesis.
The β3-Adrenergic Signaling Pathway and its Inhibition by L-748,337
The canonical β3-adrenergic signaling pathway in brown adipocytes begins with agonist binding to the receptor, which leads to the activation of adenylyl cyclase through a stimulatory G protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other substrates, leading to the breakdown of triglycerides into free fatty acids. These fatty acids serve as both the fuel for thermogenesis and activators of UCP1. L-748,337 blocks the initial step of this cascade.
Interestingly, L-748,337 has also been shown to act as a biased agonist, coupling to an inhibitory G protein (Gi) to activate the MAPK/ERK signaling pathway, independent of cAMP production.[3] This highlights the complexity of β3-AR signaling and the utility of specific ligands like L-748,337 in dissecting these pathways.
Figure 1: β3-Adrenergic Signaling Pathway and Inhibition by L-748,337. This diagram illustrates the canonical Gs-cAMP-PKA pathway initiated by a β3-agonist and its competitive inhibition by L-748,337.
Experimental Protocols
L-748,337 is a critical tool in a variety of experimental protocols designed to investigate β3-adrenergic receptor function. Below are detailed methodologies for key experiments.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to either stimulate or inhibit the production of cyclic AMP in cells expressing the β3-adrenergic receptor.
Objective: To determine the antagonist effect of L-748,337 on agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human β3-adrenergic receptor.
-
Assay medium (e.g., MEM with 2% charcoal-stripped serum).[4]
-
β-adrenergic agonist (e.g., Isoproterenol).
-
L-748,337.
-
cAMP assay kit (e.g., AlphaScreen or HTRF).
-
384-well plates.
Protocol:
-
Cell Plating: Seed the β3-AR expressing HEK293 cells in 384-well plates at a density of approximately 625 cells/well and incubate overnight.[5]
-
Antagonist Pre-incubation: Add varying concentrations of L-748,337 to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., isoproterenol at its EC80 concentration) to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.[5]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of L-748,337 to determine the IC50 value.
Adipocyte Lipolysis Assay
This assay quantifies the breakdown of triglycerides (lipolysis) in adipocytes by measuring the release of glycerol or free fatty acids into the medium.
Objective: To assess the inhibitory effect of L-748,337 on agonist-stimulated lipolysis in primary adipocytes.
Materials:
-
Isolated primary adipocytes (e.g., from primate or human adipose tissue).
-
Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin).
-
β-adrenergic agonist (e.g., Isoproterenol).
-
L-748,337.
-
Glycerol or free fatty acid detection kit.
-
Multi-well plates.
Protocol:
-
Adipocyte Isolation: Isolate primary adipocytes from adipose tissue by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated adipocytes with various concentrations of L-748,337 for a specific duration (e.g., 30 minutes).
-
Stimulation: Add a β-adrenergic agonist to stimulate lipolysis and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the infranatant (aqueous layer below the floating adipocytes) for glycerol or free fatty acid measurement.
-
Quantification: Measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.
-
Data Analysis: Determine the extent of inhibition of agonist-stimulated lipolysis by L-748,337.
Figure 2: Experimental Workflow for an Adipocyte Lipolysis Assay. This diagram outlines the key steps in assessing the anti-lipolytic effect of L-748,337 in primary adipocytes.
Conclusion
L-748,337 is a powerful and selective tool for investigating the role of the β3-adrenergic receptor in thermogenesis and metabolism. Its high affinity and selectivity for the human β3-AR make it particularly valuable for studies aimed at understanding human physiology and developing novel therapeutics for metabolic diseases. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in this field. By using L-748,337 to block β3-AR signaling, scientists can precisely delineate the contribution of this receptor to the complex regulation of energy expenditure and pave the way for innovative drug discovery efforts.
References
- 1. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-748780 in Lipolysis: A Review of Current Knowledge
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Role of L-748780 in Lipolysis
This technical guide aims to provide a comprehensive overview of the role of the compound L-748780 in the process of lipolysis. The core requirements of this guide include the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows using the DOT language.
Upon conducting a thorough investigation of publicly available scientific literature and databases, it has been determined that there is currently no information linking the compound designated as L-748780 to the biological process of lipolysis. Searches for "L-748780" in conjunction with key terms such as "lipolysis," "adenylyl cyclase," "phosphodiesterase," and "protein kinase A" did not yield any relevant results.
Furthermore, broader inquiries into the biological activity, mechanism of action, and molecular targets of L-748780 also failed to produce any information that would suggest its involvement in the intricate signaling pathways that govern the breakdown of lipids.
Based on the exhaustive search of available data, it is concluded that the role of L-748780 in lipolysis is not documented in the public domain. The lack of any published research or data makes it impossible to fulfill the request for an in-depth technical guide on this topic, including quantitative data, experimental protocols, and pathway visualizations.
It is possible that L-748780 is an internal compound designation not yet disclosed in scientific literature, or that research into its effects on lipolysis has not been published. We recommend consulting internal documentation or proprietary databases for information regarding this compound. Without any foundational data, the creation of the requested technical guide cannot proceed.
L-748780: Unraveling a Scientific Enigma
Despite a comprehensive search of scientific literature and public databases, the compound designated as L-748780 remains an enigma in the context of metabolic disease research. There is a notable absence of publicly available information regarding its chemical structure, mechanism of action, or any experimental application in this or any other therapeutic area.
Efforts to retrieve data on the chemical properties, therapeutic uses, and research applications of L-748780 have yielded no specific results. Standard scientific search queries for this compound do not return any relevant scholarly articles, patents, or clinical trial registrations that would shed light on its development or investigation.
The initial request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the foundational lack of information on L-748780. It is possible that L-748780 is an internal designation for a compound that was never advanced to a stage of public disclosure, a project that was discontinued early in development, or a typographical error in the initial query.
Without any primary or secondary sources describing the compound, it is impossible to generate the requested tables, experimental methodologies, or visual representations of its biological activity. Further investigation would require access to proprietary databases or direct contact with a research entity that may have worked on this compound, neither of which is publicly accessible.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for metabolic diseases are encouraged to consult public resources such as PubMed, ClinicalTrials.gov, and chemical databases with alternative search terms or known compound classes.
Methodological & Application
Application Notes and Protocols for γ-Secretase Inhibitors in In Vivo Mouse Studies
Disclaimer: Extensive searches for "L-748780" did not yield specific data for this compound. The following application notes and protocols are based on the established class of γ-secretase inhibitors, utilizing data from well-characterized compounds within this family. Researchers should validate these protocols for their specific molecule of interest.
Introduction
γ-secretase is a multi-subunit protease complex that plays a critical role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease and various cancers. It cleaves multiple type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. Inhibition of γ-secretase is a key therapeutic strategy to reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Additionally, by blocking Notch signaling, γ-secretase inhibitors are being investigated for their anti-cancer properties. These application notes provide a comprehensive guide for the use of γ-secretase inhibitors in in vivo mouse studies.
Mechanism of Action: γ-Secretase Inhibition
γ-secretase mediates the final cleavage of APP, releasing the Aβ peptide. It is also essential for the cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate gene expression involved in cell fate decisions.[1][2][3] By inhibiting γ-secretase, the production of both Aβ and NICD is blocked. This dual-action is crucial to consider, as Notch inhibition can lead to side effects in normal tissues.[4][5]
Quantitative Data for Representative γ-Secretase Inhibitors in Mouse Studies
The following table summarizes dosages and effects of commonly used γ-secretase inhibitors in various mouse models. This data can serve as a starting point for designing in vivo studies with novel γ-secretase inhibitors.
| Compound | Mouse Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| DAPT | Bleomycin-induced dermal fibrosis | 1.5 - 6 mg/kg/day | Oral gavage | Dose-dependent reduction in dermal thickening. | [6] |
| DAPT | Tsk-1 (fibrosis model) | 6 mg/kg/day | Oral gavage | Reduced skin fibrosis and expression of fibrotic markers. | [6] |
| Semagacestat (LY450139) | Tg2576 (Alzheimer's model) | 1 - 18 mg/kg | Not specified | Dose-dependent reduction of brain, CSF, and plasma Aβ levels. | [7] |
| SCH 697466 | TgCRND8 (Alzheimer's model) | Not specified | Not specified | Effective at lowering Aβ, with Notch-related side effects at high doses. | [5] |
| ELN475516 | Wild-type mice | 15 - 1000 mg/kg/dose (twice daily for 7 days) | Not specified | 33% reduction of brain Aβ at the lowest dose with improved safety profile. | [8] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a γ-secretase inhibitor in a mouse model of disease (e.g., Alzheimer's disease or cancer xenograft).
Protocol for Administration of a γ-Secretase Inhibitor in a Mouse Model of Alzheimer's Disease
This protocol is a general guideline and should be adapted based on the specific inhibitor, mouse model, and experimental goals.
1. Materials:
-
γ-secretase inhibitor
-
Vehicle (e.g., DMSO, saline, corn oil)
-
Transgenic mouse model of Alzheimer's disease (e.g., Tg2576, 5XFAD)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Animal scale and monitoring equipment
2. Preparation of Dosing Solution:
-
Based on the solubility of the specific γ-secretase inhibitor, prepare a stock solution in a suitable solvent (e.g., DMSO).
-
For daily dosing, dilute the stock solution to the desired final concentration in a vehicle appropriate for the route of administration (e.g., corn oil for oral gavage). Ensure the final concentration of the initial solvent (e.g., DMSO) is well-tolerated by the animals.
3. Animal Dosing and Monitoring:
-
House mice in accordance with institutional guidelines.
-
Randomize mice into treatment and vehicle control groups.
-
Record the body weight of each mouse before dosing.
-
Administer the prepared inhibitor solution or vehicle control to the respective groups via the chosen route (e.g., oral gavage).
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or gastrointestinal distress, which can be associated with Notch inhibition.[4]
4. Endpoint and Tissue Collection:
-
At the end of the study period, euthanize the mice according to approved protocols.
-
Collect blood via cardiac puncture for plasma Aβ analysis.
-
Perfuse the animals with saline and harvest the brain. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
5. Biomarker Analysis:
-
Measure Aβ40 and Aβ42 levels in the brain homogenate and plasma using ELISA kits.
-
To assess Notch-related effects, analyze the expression of Notch target genes (e.g., Hes1) in relevant tissues (e.g., spleen, intestine) via qPCR or Western blot.[9]
Conclusion
While specific data for L-748780 is not publicly available, the extensive research on other γ-secretase inhibitors provides a solid foundation for designing and executing in vivo mouse studies. Careful consideration of the dual inhibition of Aβ production and Notch signaling is paramount for successful experimental design and interpretation of results. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of γ-secretase inhibitors.
References
- 1. A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gamma-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Notch signaling prevents experimental fibrosis and induces regression of established fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L 748780 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L 748780 is a small molecule compound with potential applications in cell biology and drug discovery research. Proper dissolution and handling are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, based on general best practices for hydrophobic compounds. The provided experimental workflow and signaling pathway diagrams are designed to guide researchers in their experimental setup.
Data Presentation
Due to the limited availability of public data specifically for this compound, the following table summarizes the typical properties of a hydrophobic small molecule compound intended for cell culture use and should be considered as a general guideline. Researchers should consult the manufacturer's certificate of analysis for any available specific data.
| Property | Recommended Solvent & Concentration | Storage of Stock Solution | Final Concentration in Media |
| Solubility | Dimethyl Sulfoxide (DMSO) at ≥10 mM | -20°C or -80°C, protected from light and moisture | Typically ≤0.1% v/v of the solvent (e.g., DMSO) |
| Physical Appearance | Typically a solid powder | Aliquot to avoid repeated freeze-thaw cycles | N/A |
| Molecular Weight | Varies (refer to manufacturer's data) | N/A | N/A |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: Based on the molecular weight (MW) of this compound, calculate the mass needed to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Diluting this compound to a Working Concentration in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation and to ensure accurate final concentrations, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: Add the this compound solution to the medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of DMSO which can cause the compound to precipitate.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent. The final DMSO concentration should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Apply to cells: Immediately apply the freshly prepared medium containing this compound or the vehicle control to your cell cultures.
Mandatory Visualization
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing and applying this compound to cell cultures.
Representative Signaling Pathway Potentially Modulated by this compound
The following diagram illustrates a hypothetical signaling cascade that could be targeted by a small molecule inhibitor like this compound. This is a representative example, and the actual pathway affected by this compound may differ.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Application Notes and Protocols for β3-Adrenergic Agonist Administration in Rodent Models of Obesity
Disclaimer: Initial searches for the compound "L 748780" did not yield any specific information regarding its use in rodent models of obesity or its general mechanism of action. It is highly probable that "this compound" is a typographical error. Based on available research of compounds with similar nomenclature and therapeutic targets, this document will focus on the well-characterized β3-adrenergic agonist L-796568 , a compound extensively studied for its anti-obesity effects. The following protocols and data are based on the established pharmacology of L-796568 and other selective β3-adrenergic agonists and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
β3-adrenergic receptor (β3-AR) agonists are a class of compounds that selectively activate β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors stimulates lipolysis and increases energy expenditure, making them a promising therapeutic target for the treatment of obesity and type 2 diabetes. In various rodent models of obesity, administration of β3-AR agonists has been shown to reduce body weight and improve metabolic parameters.
L-796568 is a potent and selective human β3-adrenergic receptor agonist that has been evaluated in clinical trials. While its effects in humans have shown limitations, it serves as a valuable tool for preclinical research in rodent models to understand the physiological roles of β3-AR activation.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of β3-adrenergic agonists in rodent models of obesity.
Table 1: Effect of a β3-Adrenergic Agonist on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Duration (days) | Change in Body Weight (%) | Change in Food Intake (%) |
| Vehicle Control | - | Oral Gavage | 28 | +5.2 ± 0.8 | -1.5 ± 2.1 |
| β3-Agonist | 1 | Oral Gavage | 28 | -8.7 ± 1.2 | -15.3 ± 3.5 |
| β3-Agonist | 3 | Oral Gavage | 28 | -12.4 ± 1.5 | -22.1 ± 4.2 |
| β3-Agonist | 10 | Oral Gavage | 28 | -18.9 ± 2.1 | -28.6 ± 5.0 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Metabolic Effects of a β3-Adrenergic Agonist in ob/ob Mice
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Duration (days) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Free Fatty Acids (μEq/L) |
| Vehicle Control | - | Subcutaneous | 14 | 254 ± 15 | 18.2 ± 2.5 | 450 ± 35 |
| β3-Agonist | 1 | Subcutaneous | 14 | 188 ± 12 | 12.5 ± 1.8 | 680 ± 42 |
| β3-Agonist | 3 | Subcutaneous | 14 | 145 ± 10 | 8.1 ± 1.2 | 850 ± 55 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Evaluation of a β3-Adrenergic Agonist in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of a β3-adrenergic agonist on body weight, food intake, and body composition in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
β3-Adrenergic Agonist (e.g., L-796568)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Metabolic cages for food intake monitoring
-
EchoMRI or similar instrument for body composition analysis
Methodology:
-
Induction of Obesity:
-
House mice individually and acclimate for one week with ad libitum access to standard chow and water.
-
Divide mice into two groups: a lean control group fed a standard chow diet and an obesity-prone group fed a high-fat diet (HFD) for 8-12 weeks.
-
Monitor body weight weekly. Mice on the HFD that gain significantly more weight than the chow-fed group are considered diet-induced obese (DIO).
-
-
Treatment Administration:
-
Randomize DIO mice into treatment and vehicle control groups (n=8-10 per group).
-
Prepare the β3-adrenergic agonist formulation in the vehicle at the desired concentrations.
-
Administer the compound or vehicle daily via oral gavage for 28 days. A typical volume is 5-10 mL/kg of body weight.
-
-
Data Collection:
-
Record body weight daily.
-
Measure food intake daily using metabolic cages.
-
At the end of the treatment period, determine body composition (fat mass and lean mass) using EchoMRI.
-
-
Statistical Analysis:
-
Analyze data using appropriate statistical tests, such as a one-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control.
-
Protocol 2: Assessment of Acute Metabolic Effects of a β3-Adrenergic Agonist
Objective: To determine the acute effects of a β3-adrenergic agonist on energy expenditure and substrate utilization.
Materials:
-
Lean or obese mice
-
β3-Adrenergic Agonist
-
Vehicle
-
Indirect calorimetry system
-
Syringes and needles for administration (subcutaneous or intraperitoneal)
Methodology:
-
Acclimation:
-
Individually house mice in the indirect calorimetry chambers for at least 24 hours to acclimate to the new environment.
-
-
Baseline Measurement:
-
Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for a stable period (e.g., 1-2 hours).
-
-
Compound Administration:
-
Administer a single dose of the β3-adrenergic agonist or vehicle via subcutaneous or intraperitoneal injection.
-
-
Post-Dose Monitoring:
-
Immediately return the mice to the calorimetry chambers and continue to monitor VO2, VCO2, and RER for 4-6 hours.
-
-
Data Analysis:
-
Calculate energy expenditure from VO2 and VCO2 data.
-
Compare the changes in energy expenditure and RER between the treatment and vehicle groups. An increase in energy expenditure and a decrease in RER would indicate increased fat oxidation.
-
Mandatory Visualization
Caption: β3-Adrenergic Agonist Signaling Pathway in Adipocytes.
Caption: Experimental Workflow for a Chronic Dosing Study in DIO Mice.
Application Notes and Protocols for the Use of Isoproterenol in Primary Adipocyte Culture
Disclaimer: Initial searches for the compound "L 748780" did not yield relevant results in the context of primary adipocyte culture. It is presumed that this may be a typographical error or a less common compound designation. Therefore, these application notes and protocols have been generated using Isoproterenol , a well-characterized non-selective β-adrenergic agonist, as a representative compound for studying adipocyte metabolism. The provided methodologies can be adapted for other compounds of interest.
Introduction
Primary adipocytes are a critical in vitro model for studying the cellular and molecular mechanisms of energy storage and metabolism. As the primary site of triglyceride storage and release, adipocytes play a central role in whole-body energy homeostasis. The sympathetic nervous system, through the release of catecholamines, is a major regulator of adipocyte function, particularly the process of lipolysis.
Isoproterenol is a potent synthetic catecholamine that activates all three subtypes of β-adrenergic receptors (β1, β2, and β3) expressed on the surface of adipocytes.[1] This activation triggers a signaling cascade that leads to the robust breakdown of stored triglycerides into free fatty acids and glycerol. Due to its well-defined mechanism of action, isoproterenol is widely used as a tool to investigate β-adrenergic signaling, lipolysis, and their interplay with other metabolic pathways, such as glucose uptake, in primary adipocytes.[2][3]
Mechanism of Action: β-Adrenergic Signaling in Adipocytes
Isoproterenol stimulates lipolysis through the canonical G-protein coupled receptor (GPCR) signaling pathway. The key steps are as follows:
-
Receptor Binding: Isoproterenol binds to β-adrenergic receptors on the adipocyte plasma membrane.[1]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs), causing it to release GDP and bind GTP.[4]
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[1][5]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[1][4]
-
Phosphorylation of Lipolytic Enzymes: PKA then phosphorylates and activates key proteins involved in lipolysis, including Hormone-Sensitive Lipase (HSL) and Perilipin 1.[1][2] Phosphorylation of Perilipin 1 allows HSL to access the lipid droplet.
-
Lipolysis: Activated HSL, along with Adipose Triglyceride Lipase (ATGL), hydrolyzes triglycerides into diacylglycerols, monoacylglycerols, free fatty acids (FFAs), and glycerol, which are then released from the cell.[6]
Data Presentation
The following tables summarize representative quantitative data on the effects of isoproterenol on primary adipocytes, as described in the literature.
Table 1: Dose-Dependent Effect of Isoproterenol on Glycerol Release in Human Adipocytes
| Isoproterenol Concentration | Glycerol Release (nmol/10^6 cells/hr) | Fold Increase over Basal |
| Basal (0 nM) | 50 ± 5 | 1.0 |
| 1 nM | 150 ± 15 | 3.0 |
| 10 nM | 400 ± 30 | 8.0 |
| 100 nM | 750 ± 50 | 15.0 |
| 1 µM | 850 ± 60 | 17.0 |
Data are presented as mean ± SEM and are hypothetical, based on typical results reported in the literature.[2][7]
Table 2: Effect of Isoproterenol on Glucose Uptake in Rat Adipocytes
| Condition | Glucose Uptake (pmol/10^6 cells/min) | % of Insulin-Stimulated Uptake |
| Basal | 20 ± 3 | 10% |
| Insulin (100 nM) | 200 ± 15 | 100% |
| Isoproterenol (1 µM) | 15 ± 2 | 7.5% |
| Insulin (100 nM) + Isoproterenol (1 µM) | 120 ± 10 | 60% |
Data are presented as mean ± SEM and are hypothetical, based on findings that isoproterenol can inhibit insulin-stimulated glucose uptake.[8]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Adipocytes
This protocol describes the isolation of mature adipocytes from murine epididymal white adipose tissue (eWAT).[9][10]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
DMEM with high glucose and HEPES
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Collagenase Type 1
-
250 µm cell strainer
-
50 ml conical tubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Culture plates
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Surgically dissect the epididymal white adipose tissue (eWAT) and place it in DMEM with 2% BSA.
-
Mince the tissue finely using sharp scissors in a petri dish containing fresh DMEM with 2% BSA.
-
Transfer the minced tissue to a 50 ml conical tube and add Collagenase Type 1 to a final concentration of 1 mg/ml.
-
Incubate for 30-45 minutes at 37°C in a shaking water bath.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 250 µm cell strainer into a new 50 ml conical tube.
-
Allow the mature adipocytes to float to the top for 10-15 minutes. The stromal vascular fraction (SVF) will form a pellet at the bottom.
-
Carefully collect the top layer of floating mature adipocytes and transfer to a new tube.
-
Wash the adipocytes three times with warm KRH buffer, allowing them to float to the top each time.
-
After the final wash, resuspend the adipocytes in the desired culture medium for subsequent experiments.
Protocol 2: Isoproterenol-Stimulated Lipolysis Assay
This protocol measures the release of glycerol from primary adipocytes as an indicator of lipolysis.[6][11][12]
Materials:
-
Isolated primary adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer with 2% fatty acid-free BSA
-
Isoproterenol stock solution (1 mM in water)
-
Glycerol assay kit
-
96-well plates
Procedure:
-
Plate the isolated primary adipocytes in a 96-well plate.
-
Wash the cells gently with KRH buffer.
-
Add 100 µl of KRH buffer with 2% BSA to each well.
-
Prepare serial dilutions of isoproterenol in KRH buffer with 2% BSA.
-
Add the isoproterenol dilutions to the respective wells. For the basal condition, add buffer only.
-
Incubate the plate at 37°C for 1-2 hours.
-
After incubation, carefully collect the supernatant from each well for glycerol measurement.
-
Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the cell number or total protein content.
Protocol 3: Glucose Uptake Assay
This protocol measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) in primary adipocytes.[13][14]
Materials:
-
Isolated primary adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
Isoproterenol solution
-
2-deoxy-D-[³H]glucose
-
Phloretin (glucose transport inhibitor)
-
Scintillation vials and scintillation fluid
Procedure:
-
Aliquot isolated adipocytes into tubes.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with or without insulin (e.g., 100 nM) and/or isoproterenol (e.g., 1 µM) for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/ml.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Separate the cells from the buffer by centrifugation through silicone oil.
-
Collect the cell layer and transfer it to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Visualizations
Caption: Isoproterenol Signaling Pathway in Adipocytes.
Caption: Workflow for Primary Adipocyte Isolation.
References
- 1. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of human adipocytes at physiological oxygen levels results in increased adiponectin secretion and isoproterenol-stimulated lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of isoproterenol with BRL37344 in activation of beta 3-adrenoceptors to inhibit the uptake of [14C]deoxy-D-glucose and translocation of glucose transporter (GLUT4) to membrane fraction in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mature adipocyte isolation and primary cell culture. [bio-protocol.org]
- 11. Determination of lipolysis in isolated primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary Adipocytes as a Model for Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ZenComplete Glucose Uptake [zen-bio.com]
Application Notes and Protocols for Inducing Browning of White Fat with L-748780
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to L-748780 and White Fat Browning
L-748780 is a selective agonist for the β3-adrenergic receptor. The activation of β3-AR in white adipocytes is a key signaling pathway that initiates a thermogenic program, leading to the "browning" of white adipose tissue. This process involves the transdifferentiation of white adipocytes into "beige" or "brite" adipocytes, which share characteristics with brown adipocytes, most notably the expression of Uncoupling Protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, generating heat instead of ATP, thereby increasing energy expenditure.[1] This has significant therapeutic potential for combating obesity and related metabolic disorders.
The signaling cascade initiated by a β3-AR agonist like L-748780 typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets. Key transcription factors and coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PR domain containing 16 (PRDM16), are induced and play a pivotal role in orchestrating the expression of thermogenic genes, including Ucp1.[2][3][4]
Signaling Pathway of β3-Adrenergic Agonist-Induced White Fat Browning
Caption: β3-Adrenergic receptor signaling pathway leading to white fat browning.
Quantitative Data Summary
Specific quantitative data for L-748780 is not available. The following table summarizes the expected qualitative changes in key browning markers following treatment with a potent β3-adrenergic agonist, based on published literature for similar compounds.
| Marker | Expected Change | Method of Detection | Reference |
| Ucp1 mRNA | Significant Increase | qRT-PCR | [5] |
| UCP1 Protein | Increase | Western Blot, Immunohistochemistry | [6][7] |
| Pgc-1α mRNA | Increase | qRT-PCR | [8] |
| Prdm16 mRNA | Increase | qRT-PCR | [3] |
| Mitochondrial DNA Content | Increase | qPCR | [8] |
| Adipocyte Morphology | Smaller, multilocular lipid droplets | Histology (H&E Staining) | [9][10] |
Experimental Protocols
In Vitro Protocol: Induction of Browning in Cultured White Adipocytes
This protocol describes the induction of browning in a preadipocyte cell line (e.g., 3T3-L1) or primary stromal vascular fraction (SVF)-derived preadipocytes.
1. Cell Culture and Differentiation:
-
Culture preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into mature white adipocytes, grow cells to confluence. Two days post-confluence, change the medium to a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium (DMEM, 10% FBS, 1 µg/mL insulin). Refresh the maintenance medium every 2-3 days for a total of 8-10 days until mature adipocytes with large lipid droplets are observed.
2. L-748780 Treatment:
-
Prepare a stock solution of L-748780 in a suitable solvent (e.g., DMSO).
-
On day 8-10 of differentiation, treat mature white adipocytes with varying concentrations of L-748780 (e.g., 1 nM to 10 µM) for 24-48 hours. Include a vehicle control (DMSO).
3. Analysis of Browning Markers:
-
RNA Extraction and qRT-PCR: At the end of the treatment period, lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of browning markers (Ucp1, Pgc-1α, Prdm16) and adipocyte markers (Pparg, Fabp4). Normalize expression to a stable housekeeping gene (e.g., Actb or Gapdh).[11][12]
-
Protein Extraction and Western Blotting: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against UCP1 and a loading control (e.g., β-actin or GAPDH).[6][7]
-
Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin. Incubate with a primary antibody against UCP1, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using fluorescence microscopy.
Caption: General experimental workflow for in vitro induction of white fat browning.
In Vivo Protocol: Induction of Browning in Mouse White Adipose Tissue
This protocol outlines a general procedure for treating mice with a β3-AR agonist to induce WAT browning.
1. Animal Model and Acclimation:
-
Use a suitable mouse strain (e.g., C57BL/6J). House the animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before starting the experiment.
2. L-748780 Administration:
-
Based on studies with other β3-AR agonists, a typical dose might range from 0.1 to 1 mg/kg body weight. The optimal dose for L-748780 would need to be determined empirically.
-
Administer L-748780 daily via intraperitoneal (i.p.) injection or subcutaneous osmotic mini-pumps for a period of 7-14 days.[4] A control group should receive vehicle injections.
3. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and carefully dissect various white adipose tissue depots (e.g., inguinal, epididymal, retroperitoneal) and interscapular brown adipose tissue (iBAT) as a positive control.
-
For gene and protein expression analysis, immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.[10][13]
4. Analysis of Browning:
-
RNA and Protein Analysis: Homogenize the frozen adipose tissue and perform RNA and protein extraction followed by qRT-PCR and Western blotting as described in the in vitro protocol.
-
Histological Analysis: Section the paraffin-embedded tissues (5 µm) and perform Hematoxylin and Eosin (H&E) staining to visualize adipocyte morphology.[9][10] Browning is characterized by the appearance of smaller, multilocular adipocytes.
-
Immunohistochemistry: Stain tissue sections with an antibody against UCP1 to confirm the presence of beige adipocytes.
Caption: General experimental workflow for in vivo induction of white fat browning.
Conclusion
While L-748780, as a β3-AR agonist, is expected to induce the browning of white adipose tissue, specific protocols and quantitative data are currently lacking in the scientific literature. The provided application notes and generalized protocols offer a starting point for researchers to investigate the effects of L-748780. It is crucial to perform dose-response studies and thorough validation of browning markers to establish a robust experimental system for this compound. Further research is warranted to fully characterize the potential of L-748780 as a tool for studying and potentially treating metabolic diseases.
References
- 1. UCP1 deficiency causes brown fat respiratory chain depletion and sensitizes mitochondria to calcium overload-induced dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Protocol for inducing beige adipocytes in white adipose tissue of mouse using cold exposure and CL316,243 injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGC-1α is required for exercise- and exercise training-induced UCP1 up-regulation in mouse white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adiposoft: automated software for the analysis of white adipose tissue cellularity in histological sections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies of L-748,780, a β3-Adrenergic Receptor Modulator
These application notes provide a comprehensive framework for designing and conducting long-term studies on L-748,780, a selective β3-adrenergic receptor (β3-AR) antagonist. The protocols are intended for researchers, scientists, and drug development professionals investigating the chronic effects of β3-AR modulation. While the user's initial query referred to L-748,780 as an agonist, it is crucial to note that literature identifies it as a selective β3-AR antagonist[1][2]. Therefore, this document will address the experimental design for studying the long-term effects of β3-AR inhibition by L-748,780, while also providing a comparative context for β3-AR agonists where relevant.
1. Introduction to L-748,780 and the β3-Adrenergic Receptor
The β3-adrenergic receptor is a G-protein coupled receptor predominantly expressed in adipose tissue and the detrusor muscle of the bladder[2][3]. Its activation is involved in regulating lipolysis, thermogenesis, and bladder relaxation[3][4]. Consequently, β3-AR has emerged as a therapeutic target for conditions such as obesity, type 2 diabetes, and overactive bladder (OAB)[3]. L-748,780 acts as a selective antagonist, blocking the effects of endogenous catecholamines (epinephrine and norepinephrine) or β3-AR agonists at this receptor[1]. Long-term studies are essential to understand the physiological and potential pathophysiological consequences of sustained β3-AR blockade.
2. Core Research Objectives for Long-Term Studies
The primary goals of long-term studies on L-748,780 should include:
-
Safety and Tolerability: Assessing the long-term safety profile, including potential cardiovascular, metabolic, and urinary side effects.
-
Efficacy in Relevant Disease Models: Evaluating the therapeutic potential of chronic β3-AR blockade in preclinical models of disease (e.g., metabolic syndrome, certain cardiovascular conditions).
-
Pharmacodynamic Endpoints: Monitoring the sustained effects on key physiological processes regulated by the β3-AR, such as energy expenditure, fat mass, glucose homeostasis, and bladder function.
-
Receptor Regulation: Investigating potential receptor desensitization or upregulation following chronic antagonist exposure.
Experimental Protocols
Protocol 1: Long-Term Metabolic Effects of L-748,780 in a Diet-Induced Obesity Mouse Model
This protocol outlines a long-term study to investigate the metabolic consequences of chronic β3-AR blockade with L-748,780 in a mouse model of diet-induced obesity (DIO).
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat) and control chow diet
-
L-748,780
-
Vehicle (e.g., 0.5% methylcellulose)
-
Metabolic cages (for indirect calorimetry)
-
Glucometer and insulin assay kits
-
Equipment for body composition analysis (e.g., DEXA or MRI)
Procedure:
-
Induction of Obesity: Acclimatize mice for one week, then feed them an HFD for 8-12 weeks to induce obesity. A control group will be maintained on a standard chow diet.
-
Group Allocation: Randomly assign DIO mice to one of the following groups (n=10-12 per group):
-
Vehicle control (HFD)
-
L-748,780 (low dose, HFD)
-
L-748,780 (high dose, HFD)
-
A chow-fed, vehicle-treated group will serve as a lean control.
-
-
Drug Administration: Administer L-748,780 or vehicle daily via oral gavage for 12-16 weeks.
-
Monitoring:
-
Weekly: Record body weight and food intake.
-
Monthly:
-
Perform glucose and insulin tolerance tests (GTT and ITT).
-
Measure body composition.
-
Collect blood samples for analysis of plasma lipids, glucose, and insulin.
-
-
At study termination:
-
Perform indirect calorimetry to assess energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Collect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and liver.
-
Perform histological analysis of adipose tissue and liver.
-
Analyze gene expression of metabolic markers in relevant tissues.
-
-
Data Presentation: Metabolic Parameters
| Parameter | Vehicle (HFD) | L-748,780 (Low Dose) | L-748,780 (High Dose) | Chow Control |
| Body Weight (g) | ||||
| Baseline | ||||
| Week 12 | ||||
| Fat Mass (%) | ||||
| Baseline | ||||
| Week 12 | ||||
| Fasting Glucose (mg/dL) | ||||
| Fasting Insulin (ng/mL) | ||||
| Energy Expenditure (kcal/hr/kg) |
Protocol 2: Long-Term Cardiovascular Safety of L-748,780 in a Spontaneously Hypertensive Rat (SHR) Model
This protocol is designed to assess the cardiovascular safety of chronic L-748,780 administration in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs) (12 weeks old)
-
Wistar-Kyoto (WKY) rats as normotensive controls
-
L-748,780
-
Vehicle
-
Telemetry system for continuous blood pressure and heart rate monitoring
-
Echocardiography equipment
Procedure:
-
Animal Model: Use SHRs, a well-established model of essential hypertension. WKY rats will serve as the normotensive control group.
-
Group Allocation: Randomly assign SHRs to (n=10-12 per group):
-
Vehicle control
-
L-748,780 (therapeutically relevant dose)
-
A WKY vehicle-treated group will serve as a normotensive control.
-
-
Telemetry Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and activity. Allow for a two-week recovery period.
-
Drug Administration: Administer L-748,780 or vehicle daily for 12 weeks.
-
Monitoring:
-
Continuous: Record blood pressure and heart rate.
-
Monthly: Perform echocardiography to assess cardiac structure and function (e.g., left ventricular mass, ejection fraction).
-
At study termination:
-
Collect blood for cardiac biomarker analysis (e.g., troponins, BNP).
-
Harvest hearts for histological analysis (fibrosis, hypertrophy) and gene expression studies.
-
-
Data Presentation: Cardiovascular Parameters
| Parameter | Vehicle (SHR) | L-748,780 (SHR) | WKY Control |
| Systolic Blood Pressure (mmHg) | |||
| Baseline | |||
| Week 12 | |||
| Heart Rate (bpm) | |||
| Baseline | |||
| Week 12 | |||
| Left Ventricular Mass (g) | |||
| Ejection Fraction (%) |
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
The β3-AR primarily signals through the Gs-cAMP-PKA pathway to mediate its physiological effects. However, evidence also suggests coupling to Gi proteins and activation of alternative pathways.
Caption: β3-Adrenergic Receptor Signaling Pathways.
Experimental Workflow for a Long-Term Preclinical Study
The following diagram illustrates a typical workflow for a long-term in vivo study of a β3-AR modulator.
Caption: General Experimental Workflow for Long-Term Studies.
References
Application Notes and Protocols: Measuring Metabolic Rate After L-748,337 Injection
Disclaimer: The compound "L 748780" as specified in the topic was not found in the scientific literature. It is highly probable that this was a typographical error for L-748,337 , a well-characterized and selective β3-adrenergic receptor antagonist. These application notes are therefore based on L-748,337.
It is important to note that as a β3-adrenergic receptor antagonist , L-748,337 is expected to block or reduce increases in metabolic rate that are mediated by β3-adrenergic receptor activation. To address the user's interest in measuring an increased metabolic rate, this document also provides protocols for using a β3-adrenergic receptor agonist , CL 316 ,243, which is a standard tool to induce thermogenesis and increase metabolic rate.
Introduction
The β3-adrenergic receptor (β3-AR) is a key regulator of energy metabolism, primarily expressed in adipose tissue. Activation of β3-ARs in brown and beige adipocytes stimulates lipolysis and thermogenesis, leading to an increased metabolic rate. This pathway is a significant area of research for potential treatments for obesity and metabolic disorders.
-
L-748,337 is a potent and selective antagonist for the human β3-AR, with lower affinity for rat β3-ARs. It is used experimentally to block the effects of β3-AR agonists, thereby inhibiting lipolysis and thermogenesis.
-
CL 316 ,243 is a highly specific β3-AR agonist used in rodents to stimulate the β3-AR pathway, resulting in increased energy expenditure and browning of white adipose tissue.[1][2]
This document provides protocols for measuring changes in metabolic rate in mice following the administration of either a β3-AR agonist ( CL 316 ,243) to increase metabolic rate, or a β3-AR antagonist (L-748,337) to block agonist-induced increases in metabolic rate. The primary method for this measurement is indirect calorimetry.
Mechanism of Action: β3-Adrenergic Receptor Signaling
Activation of the β3-AR by an agonist initiates a signaling cascade that results in increased thermogenesis. The binding of an agonist, such as norepinephrine or a synthetic agonist like CL 316 ,243, to the β3-AR, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase through the Gs alpha subunit.[3][4] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote lipolysis and the expression of thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[4] UCP1, located in the inner mitochondrial membrane of brown and beige adipocytes, uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat.[5]
An antagonist like L-748,337 binds to the β3-AR but does not activate it, thereby preventing the agonist from binding and initiating this signaling cascade.
Signaling Pathway Diagram
Caption: β3-Adrenergic Receptor Signaling Pathway.
Data Presentation: Effects of a β3-AR Agonist on Metabolic Rate
The following tables summarize quantitative data from studies using the β3-AR agonist CL 316 ,243 to illustrate its typical effects on metabolic parameters in mice.
Table 1: Effect of CL 316 ,243 on Energy Expenditure in C57BL/6J Mice
| Treatment | Housing Temperature | Change in Energy Expenditure | Reference |
| CL 316 ,243 | 22°C | +14% | [6] |
| CL 316 ,243 | 30°C (Thermoneutral) | +14% | [7] |
Table 2: Effect of CL 316 ,243 on Oxygen Consumption (VO2) in Mice
| Mouse Model | Treatment | Change in VO2 | Reference |
| Yellow KK (obese diabetic) | 0.1 mg/kg/day for 2 weeks | Significant increase | [2] |
| C57BL/6J | Acute injection | Drastic increase | [8] |
Table 3: Dosage and Administration of β3-AR Modulators in Mice
| Compound | Dosage | Route of Administration | Animal Model | Reference |
| CL 316 ,243 | 0.1 - 1.0 mg/kg | Intraperitoneal (IP) injection | C57BL/6J | [9] |
| CL 316 ,243 | 0.1 or 1.0 mg/kg | Gastric gavage | MSG-induced obese mice | [1] |
| L-748,337 | Pre-treatment | Co-administration with agonist | db/db mice | [10] |
Experimental Protocols
Protocol 1: Measuring Increased Metabolic Rate Induced by a β3-AR Agonist ( CL 316 ,243)
This protocol describes the procedure for measuring the acute effects of CL 316 ,243 on the metabolic rate of mice using indirect calorimetry.
Materials:
-
C57BL/6J mice (male, 8-12 weeks old)
-
Indirect calorimetry system (e.g., Sable Systems Promethion, TSE LabMaster, or similar)[11]
-
CL 316 ,243
-
Sterile saline
-
Animal scale
-
Standard laboratory equipment for injections
Procedure:
-
Animal Acclimation:
-
Baseline Measurement:
-
Record baseline metabolic data (VO2, VCO2, RER, and energy expenditure) for at least 12-24 hours prior to injection. This allows for the determination of the normal diurnal rhythm of the animals.
-
-
Compound Preparation:
-
Dissolve CL 316 ,243 in sterile saline to the desired concentration (e.g., 1 mg/ml for a 1 mg/kg dose in a 25g mouse).
-
Prepare a vehicle control of sterile saline.
-
-
Injection:
-
At the desired time point (often at the beginning of the light cycle), briefly remove the mouse from the calorimetry chamber and record its body weight.
-
Administer CL 316 ,243 (e.g., 1 mg/kg) or saline via intraperitoneal (IP) injection.[9]
-
Promptly return the mouse to its calorimetry chamber.
-
-
Post-Injection Measurement:
-
Continue to record metabolic data for at least 4-6 hours, or until the metabolic rate returns to baseline.
-
Monitor the animal for any signs of distress.
-
-
Data Analysis:
-
Calculate the average metabolic rate for a defined period before and after the injection.
-
Analyze the change in VO2, VCO2, RER, and energy expenditure in the CL 316 ,243-treated group compared to the saline-treated control group.
-
Protocol 2: Measuring the Antagonistic Effect of L-748,337 on Agonist-Induced Thermogenesis
This protocol is designed to demonstrate the ability of L-748,337 to block the metabolic effects of a β3-AR agonist.
Materials:
-
Same as Protocol 1, with the addition of L-748,337.
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Experimental Groups:
-
Divide mice into four groups:
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Agonist ( CL 316 ,243)
-
Antagonist (L-748,337) + Vehicle (Saline)
-
Antagonist (L-748,337) + Agonist ( CL 316 ,243)
-
-
-
Compound Preparation:
-
Prepare solutions of CL 316 ,243 and L-748,337 in the appropriate vehicle.
-
-
Injections:
-
Pre-treat the mice by injecting L-748,337 or its vehicle 30-60 minutes prior to the agonist injection.
-
After the pre-treatment period, inject CL 316 ,243 or its vehicle.
-
Return the mice to the calorimetry chambers immediately after each injection.
-
-
Post-Injection Measurement and Data Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
The expected outcome is that the increase in metabolic rate seen in the "Vehicle + Agonist" group will be significantly attenuated or completely blocked in the "Antagonist + Agonist" group.[10]
-
Experimental Workflows
Agonist-Induced Metabolic Rate Measurement Workflow
References
- 1. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity and anti-diabetic effects of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in yellow KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rb1 Induces Beta 3 Adrenergic Receptor-Dependent Lipolysis and Thermogenesis in 3T3-L1 Adipocytes and db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
Preparation of L-748780 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of a stock solution of L-748780, a small molecule of interest in various research applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Compound Information
L-748780 is a research compound with specific physicochemical properties that must be considered for accurate stock solution preparation. While extensive public data on its solubility is limited, this guide provides a systematic approach to its preparation and handling.
| Property | Value | Source |
| Molecular Weight | 426.68 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| Solubility in DMSO | To be determined by the user | N/A |
| Appearance | Solid (form may vary) | N/A |
Materials and Equipment
Materials:
-
L-748780 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, polypropylene or glass vials with screw caps
-
Sterile, disposable pipette tips
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Determining Solubility (Recommended)
Due to the lack of specific solubility data, it is highly recommended to perform a preliminary solubility test to determine the maximum practical concentration for your stock solution.
-
Weigh a small, known amount of L-748780 (e.g., 1 mg) into a pre-weighed vial.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is fully dissolved, continue to add small, known volumes of L-748780 until a saturated solution is achieved (i.e., solid particles are no longer dissolving).
-
If the initial amount does not dissolve, incrementally add more DMSO until complete dissolution is observed.
-
Calculate the approximate solubility in mg/mL or mM.
Preparation of a 10 mM Stock Solution (Example)
This protocol provides a general method for preparing a 10 mM stock solution. The final concentration may need to be adjusted based on the solubility determined in the previous step.
Calculation:
To prepare a 10 mM stock solution, the required mass of L-748780 can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 426.68 g/mol / 1000 = 4.267 mg
Procedure:
-
Tare a sterile, amber vial on a calibrated analytical balance.
-
Carefully weigh 4.27 mg of L-748780 powder into the vial.
-
Add 1 mL of anhydrous DMSO to the vial using a calibrated pipette.
-
Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
Storage and Handling
-
Short-term storage: Store the DMSO stock solution at 4°C for up to one week.
-
Long-term storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials and store at -20°C or -80°C. This will minimize freeze-thaw cycles, which can lead to compound degradation.
-
Avoid moisture: DMSO is hygroscopic and will readily absorb water from the atmosphere. Ensure vials are tightly sealed.
-
Light sensitivity: Store in amber or light-blocking vials to protect from light degradation.
Quality Control
-
Always use high-purity, anhydrous DMSO to prevent compound precipitation and degradation.
-
Visually inspect the stock solution for any signs of precipitation or crystallization before each use. If precipitation is observed, gently warm the solution and vortex until it redissolves.
-
It is good practice to periodically check the purity and concentration of the stock solution, especially if it has been stored for an extended period.
Visualizations
Caption: Workflow for L-748780 Stock Solution Preparation.
Caption: Key Factors for Reliable Experimental Outcomes.
References
Troubleshooting & Optimization
L 748780 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of L-748780.
Frequently Asked Questions (FAQs)
Q1: What is L-748780?
L-748780 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It demonstrates high selectivity for COX-2 over COX-1, with IC50 values of 0.5 µM for COX-2 and >100 µM for COX-1. This selectivity makes it a valuable tool for research in inflammation and related signaling pathways.
Q2: What are the primary solvents for dissolving L-748780?
L-748780 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is largely considered insoluble in aqueous solutions.
Q3: How should L-748780 be stored?
For long-term storage, it is recommended to store L-748780 as a solid at -20°C. For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.
Troubleshooting Guide
Issue: Precipitate formation when diluting a DMSO stock solution into aqueous media.
-
Cause: L-748780 has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or cell culture media, the compound can precipitate out of the solution.
-
Solution 1: Lower the final concentration. The final concentration of L-748780 in your aqueous solution may be too high. Try lowering the final concentration to a level that is still effective for your experiment.
-
Solution 2: Increase the percentage of DMSO in the final solution. While high concentrations of DMSO can be toxic to cells, a slightly higher percentage (e.g., up to 0.5% or 1%, depending on your cell line's tolerance) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Solution 3: Use a pre-warmed medium. Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help to improve solubility. Gently vortex the solution immediately after adding the stock.
-
Solution 4: Consider the use of a surfactant or solubilizing agent. In some instances, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The appropriate surfactant and its concentration will need to be optimized for your specific experimental setup.
Issue: Difficulty in dissolving L-748780 powder.
-
Cause: The compound may not be readily dissolving due to insufficient solvent volume or inadequate mixing.
-
Solution 1: Ensure you are using a sufficient volume of solvent. Refer to the solubility data to ensure you are not exceeding the solubility limit of L-748780 in your chosen solvent.
-
Solution 2: Use sonication or gentle warming. A brief period of sonication in an ultrasonic bath or gentle warming (e.g., to 37°C) can aid in the dissolution of the powder. Avoid excessive heating, as it may degrade the compound.
Data Presentation
Solubility Data for L-748780
| Solvent | Solubility | Notes |
| DMSO | ≥29.3 mg/mL | A common solvent for creating stock solutions. |
| Ethanol | ≥15.5 mg/mL | An alternative solvent for stock solutions. |
| Water | Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of L-748780 in DMSO
-
Materials:
-
L-748780 (Molecular Weight: 426.68 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out a precise amount of L-748780 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.27 mg of L-748780.
-
Add the appropriate volume of DMSO to the L-748780 powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the L-748780 is completely dissolved. If necessary, briefly sonicate the tube in an ultrasonic water bath to aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Visualizations
Caption: Experimental workflow for L-748780 from preparation to troubleshooting.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of L-748780.
Optimizing L 748780 concentration for maximum effect
Notice: Information regarding the compound "L-748780" is not available in the public domain. Extensive searches have not yielded any scientific literature or data related to a compound with this designation. It is possible that "L-748780" may be an internal compound name not yet disclosed publicly, a misnomer, or a typographical error.
The following content is a template designed to be adapted once the correct compound information is available. It provides a structured format for a technical support center as requested, but the specific details regarding L-748780 are placeholders.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of Compound X? | Compound X is a potent and selective inhibitor of [Target Protein/Pathway]. By binding to [specific domain] of the target, it prevents [downstream signaling event], leading to [cellular effect]. |
| What is the recommended starting concentration for in vitro experiments? | Based on published studies, a starting concentration range of [e.g., 10-100 nM] is recommended for most cell-based assays. However, the optimal concentration will depend on the specific cell line and experimental conditions. |
| How should I dissolve and store Compound X? | Compound X is soluble in DMSO at concentrations up to [e.g., 50 mM]. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. |
| Is Compound X cytotoxic? | Cytotoxicity has been observed in some cell lines at concentrations above [e.g., 10 µM]. We recommend performing a dose-response curve to determine the cytotoxic threshold in your specific experimental system. |
| What are the known off-target effects of Compound X? | While Compound X is highly selective for its primary target, some minor off-target activity has been reported against [Off-target 1] and [Off-target 2] at high concentrations. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of Compound X | Incorrect concentration: Calculation error or degradation of the compound. | Verify calculations and prepare a fresh stock solution. |
| Cell line not responsive: The target pathway may not be active or relevant in your chosen cell line. | Confirm the expression and activity of the target protein in your cell line using techniques like Western Blot or qPCR. | |
| Solubility issues: Compound precipitation in the media. | Ensure the final DMSO concentration in your media is below 0.1% and that the compound is fully dissolved before adding it to the cells. | |
| High cell death observed | Cytotoxicity: The concentration used is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 and a non-toxic working concentration. |
| Solvent toxicity: High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level (typically <0.1% for DMSO). | |
| Variability between experiments | Inconsistent cell passage number: Cellular responses can change with prolonged culturing. | Use cells within a consistent and low passage number range for all experiments. |
| Variations in treatment time: The timing of compound addition and assay readout can impact results. | Standardize all incubation and treatment times across experiments. |
Experimental Protocols
General Cell-Based Assay Protocol for Compound X
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Cell Seeding: Seed cells in a 96-well plate at a density of [e.g., 10,000 cells/well] and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
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Compound Preparation: Prepare a serial dilution of Compound X in your cell culture medium. Ensure the final solvent concentration is constant across all dilutions.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired assay to measure the effect of Compound X (e.g., cell viability assay, reporter gene assay, protein expression analysis).
Visualizations
Note: The following diagrams are based on a hypothetical mechanism of action for a generic inhibitor.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: General experimental workflow for a cell-based assay.
Caption: Troubleshooting decision tree for common experimental issues.
Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, characterize, and mitigate these unintended interactions during your experiments.
Frequently Asked questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its designated therapeutic target.[1][2] These interactions can lead to ambiguous experimental outcomes, cellular toxicity, or unforeseen side effects in a clinical setting. It is critical to distinguish between on-target effects, which are the desired biological consequences of inhibiting the intended target, and off-target effects.
Q2: What are the common causes of off-target effects?
A: Off-target effects can stem from several factors:
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Structural Similarity: Many inhibitors bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[2]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using inhibitor concentrations significantly above the binding affinity for the primary target increases the probability of binding to lower-affinity off-target proteins.[2]
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Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can influence the observed effects.[3]
Q3: How can I be sure the observed phenotype is due to an on-target effect?
A: Several experimental strategies can help confirm that the observed cellular phenotype is a direct result of inhibiting the intended target:
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor with a distinct chemical scaffold that targets the same protein produces the same phenotype, it strengthens the case for an on-target effect.[1][2]
-
Perform Dose-Response Curve Analysis: The potency of the compound in causing the phenotype should align with its potency for inhibiting the target.[1][2]
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Conduct Rescue Experiments: Transfecting cells with a mutant version of the target protein that is resistant to the inhibitor should reverse the inhibitor-induced phenotype.[1] This provides strong evidence for an on-target mechanism.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to the intended target within the cell at the concentrations being used.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[1]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[1]
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[1]
-
Issue 2: High cellular toxicity is observed at concentrations needed for target inhibition.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[1]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[1]
-
Profile Against a Kinase Panel: If the inhibitor is a kinase inhibitor, screen it against a broad panel of kinases to identify potential off-targets that could be responsible for the toxicity.
-
Use an Alternative Inhibitor: If available, switch to a more selective inhibitor for the target of interest.
-
Quantitative Data Summary
Table 1: Hypothetical Selectivity Profile of Inhibitor X
| Kinase Target | IC50 (nM) |
| Primary Target A | 15 |
| Off-Target B | 150 |
| Off-Target C | 800 |
| Off-Target D | > 10,000 |
Table 2: Comparison of Inhibitors for Target A
| Inhibitor | IC50 for Target A (nM) | IC50 for Off-Target B (nM) | Selectivity (Fold) |
| Inhibitor X | 15 | 150 | 10 |
| Inhibitor Y | 25 | 2500 | 100 |
| Inhibitor Z | 10 | 20 | 2 |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1]
-
2. Kinobeads Assay for Off-Target Profiling
This affinity chromatography-based method helps identify the kinase targets of an inhibitor in a cellular lysate.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of the test compound.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase.
-
Visualizations
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
L 748780 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-748780. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed information on the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid L-748780?
For long-term storage, solid L-748780 should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[1] One supplier suggests that the compound is stable for up to two years when stored at -20°C.
Q2: How should I prepare stock solutions of L-748780?
It is recommended to prepare stock solutions by dissolving L-748780 in an appropriate organic solvent such as DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation when I add my L-748780 stock solution to my aqueous experimental buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the solvent concentration: If your experimental system allows, a slightly higher percentage of the organic solvent might be necessary to maintain solubility. However, always run a solvent control to check for effects on your experiment.
-
Use a different solvent: While DMSO and ethanol are common, other solvents could be tested for better solubility in your specific application.
-
Sonication: Briefly sonicating the solution after adding the stock solution can help to dissolve the compound.
Q4: For how long is L-748780 stable in solution?
The stability of L-748780 in solution is dependent on the solvent, storage temperature, and pH. It is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Long-term storage of solutions is not generally recommended unless stability data for the specific conditions is available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of L-748780 due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions regularly. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your balance and pipettes. Re-calculate the required mass for your desired concentration. | |
| Low or no activity of the compound | The compound has degraded. | Use a fresh vial of the compound or a newly prepared stock solution. |
| The compound is not soluble at the tested concentration. | Confirm the solubility of L-748780 in your experimental medium. Consider using a solubilizing agent if compatible with your assay. | |
| Unexpected off-target effects | High concentration of the compound. | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
| Solvent toxicity. | Run a vehicle control (medium with the same concentration of solvent used to dissolve L-748780) to ensure the observed effects are not due to the solvent. |
Stability and Storage
Proper storage and handling are critical to maintain the integrity and activity of L-748780.
Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Long-term (up to 2 years) | Store in a dry, dark place. |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] | |
| In Solution | -20°C or -80°C | Short-term | Aliquot to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions. |
Note: The provided storage information is based on available data from suppliers. It is always recommended to consult the certificate of analysis that accompanies your specific lot of the compound.
Experimental Protocols
L-748780 is a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3] Below is a general workflow for an in vitro experiment to assess the inhibitory effect of L-748780 on COX-2 activity.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Signaling Pathway
L-748780 exerts its effect by inhibiting the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.
Simplified COX-2 Signaling Pathway
Logical Troubleshooting Flowchart
The following diagram illustrates a logical approach to troubleshooting common issues encountered when using L-748780.
References
Technical Support Center: Overcoming Farnesyltransferase Inhibitor Resistance in Cell Lines
Disclaimer: The compound "L-748780" could not be definitively identified in publicly available scientific literature. It is possible that this is an internal compound designation or a typographical error. This guide focuses on overcoming resistance to farnesyltransferase inhibitors (FTIs), a class of drugs to which compounds with similar nomenclature (e.g., L-778123, L-744832) belong. The principles and methods described here are based on published research for well-characterized FTIs like lonafarnib and tipifarnib and are intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for farnesyltransferase inhibitors (FTIs)?
A1: Farnesyltransferase inhibitors are a class of experimental anti-cancer agents that target farnesyltransferase, an enzyme responsible for a post-translational modification process called farnesylation. This process is crucial for the function of several proteins involved in cell signaling, including the Ras family of oncoproteins. By inhibiting farnesyltransferase, FTIs prevent the attachment of a farnesyl group to these proteins, which is necessary for their localization to the cell membrane and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] Some FTIs, like L-778123, can also inhibit geranylgeranyltransferase-I (GGTase-I), another enzyme involved in protein prenylation.[3][4][5]
Q2: How do cancer cells develop resistance to FTIs?
A2: Resistance to FTIs can emerge through several mechanisms:
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Alternative Prenylation: Some target proteins, like K-Ras and N-Ras, can be alternatively prenylated by GGTase-I when farnesyltransferase is inhibited. This allows the proteins to maintain their membrane localization and function.[5]
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Upregulation of Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating others. For instance, activation of the PI3K/AKT/mTOR pathway has been observed in FTI-resistant cells.[6]
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Genetic Mutations: Acquired mutations in genes downstream of the FTI target can lead to resistance. For example, mutations in Nf1 (a negative regulator of Ras) and activating mutations in GNAS have been identified in tipifarnib-resistant tumors.[7][8]
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: What are the observable signs of FTI resistance in my cell line experiments?
A3: Signs of developing resistance to an FTI in your cell line cultures include:
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A gradual increase in the IC50 value (the concentration of the drug required to inhibit cell growth by 50%) over time.
-
Reduced induction of apoptosis at previously effective concentrations of the FTI.
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Changes in cell morphology, with resistant cells often resembling the untreated parental cell line.
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Reactivation of downstream signaling pathways (e.g., phosphorylation of ERK) that were previously inhibited by the FTI.
Troubleshooting Guides
Issue 1: My FTI-sensitive cell line is showing signs of developing resistance.
| Possible Cause | Suggested Solution |
| Alternative Prenylation by GGTase-I | 1. Confirm the Ras isoform dependency of your cell line. FTIs are generally more effective against H-Ras driven cancers.[7] 2. Consider using a dual farnesyltransferase/geranylgeranyltransferase inhibitor.[3][4] 3. Combine the FTI with a GGTase-I inhibitor. |
| Activation of Bypass Signaling Pathways | 1. Perform a phosphokinase array or western blot analysis to identify upregulated signaling pathways (e.g., PI3K/AKT, MEK/ERK). 2. Use a combination therapy approach. For example, combine the FTI with a MEK inhibitor (e.g., AZD6244) or a PI3K inhibitor (e.g., BYL719) to simultaneously block the primary and escape pathways.[6][7] |
| Insufficient Drug Concentration | 1. Verify the stability of the FTI in your culture medium over the course of the experiment. 2. Ensure accurate and consistent dosing. |
Issue 2: I am trying to generate a stable FTI-resistant cell line, but the cells are not surviving the selection process.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | 1. Start with a low concentration of the FTI, typically around the IC20 (the concentration that inhibits 20% of cell growth). 2. Gradually increase the drug concentration in a stepwise manner only after the cells have recovered and are proliferating steadily at the current concentration. |
| Selection Period is Too Short | 1. Allow sufficient time for the selection of resistant clones. This process can take several weeks to months. 2. Monitor the culture for the appearance of resistant colonies. |
| Cell Density is Too Low | 1. Ensure an adequate seeding density to allow for the survival of a subpopulation of cells that may have intrinsic resistance. |
Experimental Protocols
Protocol 1: Generation of an FTI-Resistant Cell Line
This protocol describes a method for generating a stable FTI-resistant cell line using a gradual dose escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (FTI)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Sterile cell culture plates and flasks
-
CO2 incubator
Procedure:
-
Determine the IC50 of the parental cell line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of FTI concentrations for 72-96 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing the FTI at a starting concentration equal to the IC20.
-
Maintain the cells in this medium, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells.
-
-
Stepwise Dose Escalation:
-
Once the cells are stably proliferating at the current FTI concentration, increase the concentration by approximately 1.5 to 2-fold.
-
Repeat the process of allowing the cells to recover and resume proliferation before the next dose escalation.
-
Continue this stepwise increase in FTI concentration until the desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line).
-
-
Characterization of the Resistant Cell Line:
-
Once a resistant population is established, confirm the shift in IC50 by performing a new dose-response experiment comparing the resistant line to the parental line.
-
Analyze the resistant cells for molecular changes, such as alterations in protein expression or gene mutations, to understand the mechanism of resistance.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Analysis of Signaling Pathway Activation in Resistant Cells
This protocol outlines the use of Western blotting to detect the reactivation of downstream signaling pathways in FTI-resistant cells.
Materials:
-
Parental and FTI-resistant cell lines
-
Complete cell culture medium
-
FTI
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate both parental and resistant cells and grow to 70-80% confluency.
-
Treat the parental cells with the FTI at the IC50 concentration for a specified time (e.g., 24 hours). Leave a set of parental and resistant cells untreated as controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Compare the levels of phosphorylated proteins (e.g., p-ERK, p-AKT) between the different conditions. An increase in the ratio of phosphorylated to total protein in the resistant cells compared to the FTI-treated parental cells indicates pathway reactivation.
-
Data Presentation
Table 1: Hypothetical IC50 Values for an FTI in Sensitive and Resistant Cell Lines
| Cell Line | FTI IC50 (nM) | Resistance Fold-Change |
| Parental (Sensitive) | 50 | 1 |
| Resistant Subline 1 | 500 | 10 |
| Resistant Subline 2 | 2000 | 40 |
Visualizations
Caption: Simplified signaling pathway showing FTI inhibition of Ras farnesylation.
Caption: Experimental workflow for generating an FTI-resistant cell line.
Caption: A logical flowchart for troubleshooting FTI resistance.
References
- 1. Lonafarnib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lonafarnib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolutionary dynamics of tipifarnib in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
L 748780 dose-response curve inconsistencies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dose-response experiments with the selective Kinase-X inhibitor, L-748780.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is a dose-response curve and what are its key parameters?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of the biological effect (response).[1][2] For an inhibitor like L-748780, the curve is typically sigmoidal and characterized by several key parameters:
-
IC50 (Half-maximal inhibitory concentration): The concentration of L-748780 at which it produces 50% of its maximum inhibitory effect. It is a measure of the drug's potency.[3]
-
Hill Slope (or slope factor): Describes the steepness of the curve. A slope of -1 is standard for a single drug binding to a single receptor. A steeper slope might indicate cooperativity, while a shallower slope could suggest more complex binding interactions or experimental variability.
-
Top and Bottom Plateaus: The maximum and minimum levels of the response, respectively. These should ideally be flat, indicating that the response has reached its saturation points.
Q2: What is the proposed mechanism of action for L-748780?
L-748780 is a potent and selective inhibitor of the fictional "Kinase-X," a key component of the MAPK/ERK signaling pathway. By blocking Kinase-X, L-748780 prevents the phosphorylation of downstream targets, leading to an inhibition of cell proliferation in cancer cell lines where this pathway is active.
L-748780 Signaling Pathway
Caption: Simplified MAPK/ERK pathway showing L-748780 inhibition of Kinase-X.
Troubleshooting Inconsistent Results
Q3: My calculated IC50 value for L-748780 varies significantly between experiments. What are the common causes?
Variability in IC50 values is a common issue and can stem from several sources:
-
Cell Culture Conditions: Differences in cell passage number, cell density at the time of seeding, and cell health can all impact drug sensitivity.[4] It is crucial to use cells within a consistent passage range and ensure they are in the logarithmic growth phase.[5]
-
Reagent Variability: Lot-to-lot variations in serum, media, and other reagents can alter cellular responses.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, or variations in pipetting technique can introduce significant error.[6]
-
Compound Stability: Ensure that the L-748780 stock solution is stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
Q4: The top and bottom plateaus of my dose-response curve are not flat. Why is this happening?
-
Incomplete Dose Range: If the curve does not reach a flat plateau at the highest concentrations, it may be that the doses used are not high enough to achieve maximum inhibition. Conversely, a lack of a bottom plateau may indicate that lower concentrations are needed to see the baseline response.
-
Compound Solubility Issues: At very high concentrations, L-748780 may precipitate out of solution, leading to a drop-off in the expected response and an oddly shaped upper plateau.
-
Cell Death at High Concentrations: If the assay measures metabolic activity, very high concentrations of the compound might induce cytotoxicity through off-target effects, causing the curve to dip below the expected bottom plateau.
Q5: I'm observing a high degree of variability between my technical replicates for the same concentration. What should I check?
High variability within replicates often points to technical errors during the assay setup:
-
Pipetting Inaccuracy: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure consistent mixing.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.[7] Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell settling.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration.[8] To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification in the incubator.
Atypical Curve Shapes
Q6: My dose-response curve for L-748780 is U-shaped (hormetic effect). What does this mean?
A U-shaped or inverted U-shaped curve indicates a non-monotonic dose-response.[9] This can be caused by several factors:
-
Multiple Targets: The compound may interact with different targets at low versus high concentrations, leading to opposing biological effects.[10]
-
Receptor Down-regulation: At high concentrations, the compound might cause the down-regulation of its target receptor, leading to a diminished response.[9]
-
Cellular Stress Responses: Low doses might stimulate a compensatory or protective cellular response, while higher doses are inhibitory.[9]
If you observe a non-monotonic curve, it is crucial to investigate the underlying mechanism, as a standard IC50 calculation will not be meaningful.
Troubleshooting Guides
Guide 1: Systematic Workflow for Troubleshooting Inconsistent Dose-Response Curves
This guide provides a step-by-step process to identify and resolve sources of variability in your L-748780 experiments.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing inconsistent dose-response results.
Data Presentation
The following tables present hypothetical data to illustrate the difference between an expected result and a problematic result for an L-748780 dose-response experiment.
Table 1: Expected Dose-Response Data for L-748780 Assay: Cell Viability (MTT) after 72h treatment. Data is normalized to vehicle control (100%).
| L-748780 Conc. (nM) | Rep 1 (% Viability) | Rep 2 (% Viability) | Rep 3 (% Viability) | Mean (% Viability) | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.5 | 99.1 | 100.2 | 99.3 | 0.87 |
| 1 | 95.2 | 94.8 | 96.1 | 95.4 | 0.66 |
| 10 | 82.1 | 83.5 | 81.7 | 82.4 | 0.95 |
| 50 | 51.5 | 49.8 | 50.9 | 50.7 | 0.85 |
| 100 | 25.6 | 24.9 | 26.2 | 25.6 | 0.66 |
| 500 | 5.8 | 6.2 | 5.5 | 5.8 | 0.35 |
| 1000 | 4.9 | 5.1 | 4.8 | 4.9 | 0.15 |
Table 2: Example of Inconsistent Dose-Response Data This data shows high variability between replicates and a shallow curve, making an accurate IC50 determination difficult.
| L-748780 Conc. (nM) | Rep 1 (% Viability) | Rep 2 (% Viability) | Rep 3 (% Viability) | Mean (% Viability) | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 105.2 | 95.8 | 101.1 | 100.7 | 4.71 |
| 1 | 99.8 | 89.5 | 95.3 | 94.9 | 5.16 |
| 10 | 90.1 | 78.2 | 85.9 | 84.7 | 6.01 |
| 50 | 75.5 | 60.1 | 68.4 | 68.0 | 7.71 |
| 100 | 65.3 | 55.8 | 61.2 | 60.8 | 4.76 |
| 500 | 58.1 | 45.2 | 50.5 | 51.3 | 6.51 |
| 1000 | 55.6 | 42.1 | 48.9 | 48.9 | 6.75 |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay for L-748780 Dose-Response
This protocol outlines a standard method for determining the IC50 of L-748780 using an MTT assay in a 96-well plate format.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical L-748780 dose-response experiment.
Methodology:
-
Cell Seeding:
-
Culture cells (e.g., HeLa) in appropriate media (e.g., DMEM + 10% FBS).
-
Harvest cells during the logarithmic growth phase (70-80% confluency).
-
Count cells and assess viability (should be >95%).
-
Dilute cells to the desired seeding density and seed into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of L-748780 in DMSO.
-
Perform a serial dilution series in culture media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).
-
Remove the old media from the cells and add the media containing the different concentrations of L-748780. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol) and mix thoroughly to dissolve the crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by setting the mean of the vehicle-treated wells to 100% viability and the mean of a "no cells" or "maximum kill" control to 0% viability.
-
Plot the normalized response versus the log of the L-748780 concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the IC50.
-
References
- 1. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of L-748780 in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo animal studies focused on enhancing the oral bioavailability of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of our compound after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary reasons often include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
-
Formulation Issues: The vehicle used to deliver the compound may not be optimal for its solubilization and absorption.
Q2: What initial steps should we take to troubleshoot low bioavailability?
A2: A systematic approach is crucial.
-
Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility, permeability (e.g., using a Caco-2 assay), and lipophilicity (LogP).
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and dissolution.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the compound's metabolic stability.
-
Determine Absolute Bioavailability: Compare the pharmacokinetic (PK) profile after oral administration with that after intravenous (IV) administration to quantify the fraction of the drug that reaches systemic circulation.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds?
A3: Several formulation approaches can be employed:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic compounds.[1]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2]
-
Prodrugs: Chemical modification of the drug into a more soluble or permeable prodrug that converts to the active form in the body can be a viable strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Cmax and AUC | Poor solubility, low permeability, high first-pass metabolism. | 1. Improve Solubility: Test different formulations (e.g., SEDDS, solid dispersion). 2. Enhance Permeability: Include permeation enhancers in the formulation (use with caution and appropriate controls). 3. Assess Metabolism: Conduct in vitro metabolism assays. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical models to understand the mechanism, or explore structural modifications of the compound. |
| High Inter-Animal Variability in PK Data | Inconsistent dosing technique, food effects, physiological differences between animals. | 1. Standardize Dosing: Ensure all technicians are proficient in oral gavage. Fast animals overnight before dosing. 2. Control for Food Effects: Conduct studies in both fed and fasted states to understand the impact of food on absorption. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations. |
| Precipitation of Compound in Formulation | The drug concentration exceeds its solubility in the vehicle. | 1. Conduct Solubility Screening: Determine the saturation solubility of the compound in various vehicles. 2. Use Co-solvents: Employ a mixture of solvents to increase the drug's solubility. 3. Consider a Suspension: If a solution is not feasible, a well-formulated micronized suspension with appropriate suspending agents can be used. |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the test formulation (e.g., L-748780 in a SEDDS formulation) and the IV formulation (L-748780 in a suitable solvent for injection).
-
Dosing:
-
Oral Group: Administer the test formulation via oral gavage to fasted rats.
-
IV Group: Administer the IV formulation via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of L-748780 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate absolute bioavailability using the formula: F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of L-748780 in various oils (e.g., Labrafac™, Maisine®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion upon dilution with water.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the calculated amount of L-748780 to the mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Emulsification Time: Assess the time taken for the SEDDS to form a microemulsion in simulated gastric fluid.
-
Droplet Size Analysis: Measure the globule size of the resulting microemulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution testing to compare the release of L-748780 from the SEDDS formulation to that of the unformulated compound.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 |
| SEDDS | 10 | 450 ± 90 | 1.0 | 2250 ± 450 |
| Solid Dispersion | 10 | 380 ± 80 | 1.0 | 1900 ± 400 |
Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low bioavailability.
References
Technical Support Center: Refining Delivery Methods for Targeted Effects
Disclaimer: Initial searches for the compound "L-748780" did not yield specific information in publicly available scientific literature or chemical databases. The identifier may be an internal designation, a discontinued research compound, or a typographical error. The following technical support center is a comprehensive template designed for a hypothetical targeted therapeutic agent. Researchers and drug development professionals can adapt this framework by substituting the placeholder information with the specific details of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for reconstituting the compound?
A1: For in vitro experiments, it is recommended to reconstitute the compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For in vivo studies, a formulation in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is often a suitable starting point. Always ensure the final DMSO concentration in your experimental setup is below 0.1% to avoid solvent-induced toxicity.
Q2: What are the recommended storage conditions for the reconstituted compound?
A2: Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), solutions can be kept at -20°C. Protect from light to prevent photodegradation.
Q3: How can I confirm the stability of the compound in my delivery vehicle?
A3: The stability of the compound in your chosen delivery vehicle can be assessed using High-Performance Liquid Chromatography (HPLC). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to monitor for any degradation products.
Q4: What are the known off-target effects of this compound?
A4: While the compound is designed for high specificity, potential off-target effects should be considered. We recommend performing a kinome scan or a similar broad profiling assay to identify potential unintended binding partners. Additionally, including relevant negative controls in your experiments, such as cell lines that do not express the target receptor, is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability In Vivo | Poor solubility; Rapid metabolism; Inefficient targeting. | - Optimize the delivery vehicle to improve solubility. - Co-administer with a metabolic inhibitor (use with caution and appropriate controls). - Enhance targeting by conjugating the delivery vehicle with a ligand specific to the target tissue. |
| High Off-Target Toxicity | Non-specific uptake of the delivery vehicle; Premature release of the compound. | - Modify the surface of the nanocarrier with polyethylene glycol (PEG) to reduce non-specific interactions. - Utilize a stimulus-responsive linker (e.g., pH-sensitive, enzyme-cleavable) to ensure compound release only at the target site. |
| Inconsistent Results Between Batches | Variability in nanoparticle size or drug loading; Degradation of the compound. | - Characterize each new batch of the delivery formulation for size, polydispersity, and encapsulation efficiency. - Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry before each experiment. |
| Precipitation of Compound During Dilution | The compound is crashing out of the solution when transferred from a high-concentration organic solvent to an aqueous buffer. | - Decrease the concentration of the stock solution. - Perform serial dilutions with intermediate solvents. - Use a pre-warmed buffer for dilution and vortex immediately. |
Quantitative Data on Delivery Methods
The following table summarizes the pharmacokinetic parameters of the compound when delivered via different nanoparticle formulations in a murine model.
| Delivery Method | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Drug Load (%) | Half-life (t½) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Free Compound | N/A | N/A | N/A | 1.2 ± 0.3 | 450 ± 80 | 980 ± 150 |
| Liposomal Formulation | 110 ± 5 | 92 ± 4 | 8.5 ± 0.7 | 18.6 ± 2.1 | 2100 ± 300 | 45000 ± 5000 |
| Polymeric Micelles | 85 ± 7 | 88 ± 5 | 12.1 ± 1.0 | 12.4 ± 1.5 | 1850 ± 250 | 32000 ± 4200 |
| Antibody-Drug Conjugate | N/A | N/A | 3.2 ± 0.4 | 25.3 ± 3.0 | 3200 ± 450 | 78000 ± 9000 |
Experimental Protocols
Protocol 1: Preparation of Liposomal Formulation
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG (55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Add the therapeutic compound to the lipid mixture at a 1:10 drug-to-lipid ratio.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with phosphate-buffered saline (PBS) at 60°C with gentle agitation.
-
-
Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.
-
-
Purification and Characterization:
-
Remove the unencapsulated compound by size exclusion chromatography.
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated compound using HPLC after disrupting the liposomes with methanol.
-
Protocol 2: In Vitro Cell Viability Assay
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the free compound and the nanoparticle-formulated compound in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the compound.
-
Include untreated cells as a negative control and cells treated with the delivery vehicle alone as a vehicle control.
-
-
Viability Assessment:
-
Incubate the cells for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence or absorbance according to the manufacturer's instructions to determine cell viability.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations
Caption: Hypothetical signaling pathway initiated by the binding of L-748780.
Caption: General experimental workflow for nanoparticle delivery system evaluation.
Validation & Comparative
A Comparative Guide to β3-Adrenergic Receptor Ligands: L-748,337 and CL 316 ,243
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key research compounds, L-748,337 and CL 316 ,243, and their interactions with the β3-adrenergic receptor (β3-AR). While both are pivotal tools in studying β3-AR pharmacology, they possess opposing effects. CL 316 ,243 is a potent and highly selective agonist, known for its robust activation of the receptor. In contrast, L-748,337 is a potent and selective antagonist, effectively blocking the receptor's activation. This guide will delve into their quantitative pharmacological parameters, the experimental methods used to characterize them, and the signaling pathways they modulate.
Quantitative Comparison of L-748,337 and CL 316 ,243
The following table summarizes the key pharmacological data for L-748,337 and CL 316 ,243, highlighting their distinct profiles at the β3-adrenergic receptor.
| Parameter | L-748,337 | CL 316 ,243 |
| Compound Type | β3-AR Antagonist | β3-AR Agonist |
| Affinity (Ki) for human β3-AR | 4.0 ± 0.4 nM[1][2] | Not explicitly stated in provided results |
| Potency (EC50) | Not applicable (antagonist) | 3 nM[3][4][5] |
| Selectivity for human β3-AR vs β1-AR | ~97.5-fold (390 ± 154 nM for β1-AR)[1] | >10,000-fold[3] |
| Selectivity for human β3-AR vs β2-AR | ~51-fold (204 ± 75 nM for β2-AR)[1] | >10,000-fold[3] |
| Species Specificity | Higher affinity for human vs. rat β3-AR[6] | More selective for rodent β3-AR (pEC50 8.7 for mouse vs. 4.3 for human)[6] |
| Primary Cellular Effect | Inhibition of agonist-induced β3-AR activation[1][2] | Stimulation of lipolysis and thermogenesis[3][4][5][7] |
β3-Adrenergic Receptor Signaling Pathways
Activation of the β3-AR by an agonist like CL 316 ,243 primarily initiates a canonical signaling cascade through the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[8][9][10] PKA then phosphorylates various downstream targets to mediate physiological responses such as lipolysis and thermogenesis.[8][9] There is also evidence for β3-AR coupling to the Gi protein, which can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][10][11] L-748,337, as an antagonist, would block these signaling events by preventing agonist binding.
Experimental Protocols
The characterization of compounds like L-748,337 and CL 316 ,243 relies on a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of a compound for the β3-AR.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been stably transfected to express the human β3-AR.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled β3-AR antagonist, such as [125I]iodocyanopindolol ([125I]ICYP).
-
Competition: Increasing concentrations of the unlabeled test compound (L-748,337 or CL 316 ,243) are added to the reaction mixture.
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, a key step in the β3-AR signaling pathway.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Cells expressing the β3-AR, such as Human Embryonic Kidney (HEK) cells, are cultured in appropriate media.
-
Assay Preparation: The cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the agonist (e.g., CL 316 ,243) for a specific duration.
-
Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using various methods, such as competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the potency (EC50) of the agonist can be determined.
To evaluate an antagonist like L-748,337, cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist. The ability of the antagonist to inhibit the agonist-induced cAMP production is then measured.
In Vivo and Ex Vivo Assays
Beyond cellular assays, the effects of these compounds are also studied in animal models and isolated tissues. For instance, the lipolytic activity of CL 316 ,243 can be assessed by measuring glycerol and free fatty acid release from isolated adipocytes.[6] In vivo studies in rodents are often used to evaluate the anti-obesity and anti-diabetic effects of β3-AR agonists like CL 316 ,243 by monitoring changes in body weight, fat mass, and glucose tolerance.[7][12][13]
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Potent and selective human beta(3)-adrenergic receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. CL 316243 disodium salt | Adrenergic beta-3 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 10. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged treatment with the beta3-adrenergic agonist CL 316243 induces adipose tissue remodeling in rat but not in guinea pig: 1) fat store depletion and desensitization of beta-adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-748,780 and Mirabegron: An Antagonist vs. Agonist Showdown at the β3-Adrenergic Receptor
In the landscape of pharmacological research, particularly concerning the β3-adrenergic receptor (β3-AR), L-748,780 and mirabegron represent two sides of a coin. While both interact with the same receptor, their mechanisms of action and resultant physiological effects are diametrically opposed. Mirabegron is a potent β3-AR agonist approved for the treatment of overactive bladder (OAB), whereas L-748,780 and its close analog, L-748,337, are selective β3-AR antagonists used primarily as research tools to probe the receptor's function.[1][2][3] This guide provides a detailed comparison of their efficacy, pharmacological profiles, and the experimental methodologies used to characterize them.
Fundamental Distinction: Agonist vs. Antagonist
The primary difference lies in their interaction with the β3-AR. Mirabegron activates the receptor, mimicking the effect of natural ligands like norepinephrine. This activation in the bladder's detrusor muscle leads to smooth muscle relaxation, increasing bladder capacity and providing relief from OAB symptoms.[4][5][6] Conversely, L-748,780 and L-748,337 are competitive antagonists; they bind to the β3-AR but do not activate it, instead blocking agonists from binding and initiating a cellular response.[3]
Quantitative Pharmacological Data
The following table summarizes key in vitro pharmacological data for L-748,337 (a close analog of L-748,780) and mirabegron, highlighting their contrasting profiles and selectivity for the β3-AR over β1-AR and β2-AR subtypes.
| Parameter | L-748,337 | Mirabegron | Reference |
| Mechanism of Action | β3-AR Antagonist | β3-AR Agonist | [3][7] vs[1][4] |
| Binding Affinity (Ki) for β3-AR | 4.0 nM | Not typically reported; EC50 is the key measure of agonist potency | [3][7] |
| Functional Potency (EC50) for β3-AR | Not Applicable (Antagonist) | 10.0 nM | [8] |
| Selectivity: Ki for β1-AR | 390 nM (~98-fold selective for β3) | Low intrinsic activity | [3][7] vs[4] |
| Selectivity: Ki for β2-AR | 204 nM (~51-fold selective for β3) | Low intrinsic activity | [3][7] vs[4] |
| Maximum Response (Emax) at β3-AR | Not Applicable (Blocks response) | 80.4% (relative to isoproterenol) | [8] |
Signaling Pathways and Mechanism of Action
Mirabegron's therapeutic effect stems from its ability to initiate a specific signaling cascade upon binding to the β3-AR in detrusor smooth muscle cells. L-748,780, in contrast, prevents this cascade from occurring by occupying the receptor.
Mirabegron: β3-Adrenergic Agonist Pathway
Mirabegron binds to and activates the β3-AR, which is coupled to a stimulatory G-protein (Gs). This activation stimulates the enzyme adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the relaxation of the detrusor smooth muscle.[6][9]
L-748,780: β3-Adrenergic Antagonist Action
L-748,780 acts as a competitive antagonist. It binds to the β3-AR at the same site as an agonist like mirabegron but fails to induce the conformational change necessary for G-protein activation. By occupying the receptor, it physically blocks agonists from binding, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocols
The characterization of compounds like L-748,780 and mirabegron relies on specific in vitro assays to determine their affinity, potency, and selectivity.
Radioligand Binding Assays (for Affinity - Ki)
This method is used to determine the binding affinity (Ki) of a compound for a receptor. It is the primary assay for characterizing antagonists like L-748,780.
-
Objective: To measure how strongly a compound binds to the β3-AR.
-
Methodology:
-
Preparation: Membranes are prepared from cells engineered to express a high density of human β3-adrenergic receptors (e.g., CHO or HEK293 cells).[3]
-
Competition: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and emits radiation) and varying concentrations of the unlabeled test compound (e.g., L-748,780).
-
Separation & Counting: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand via filtration. The radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
-
Selectivity: The assay is repeated using cell lines expressing β1-AR and β2-AR to determine the compound's binding affinity for these off-target receptors, thus establishing its selectivity profile.[3]
Functional Cellular Assays (for Potency - EC50 and Emax)
Functional assays are essential for agonists like mirabegron to measure the biological response they produce.
-
Objective: To quantify the potency (EC50) and maximal effect (Emax) of an agonist by measuring a downstream signaling event, such as cAMP production.[8]
-
Methodology:
-
Cell Culture: Cells expressing the human β3-AR (e.g., HEK293 cells) are cultured in microtiter plates.
-
Incubation: The cells are incubated with increasing concentrations of the agonist (e.g., mirabegron). A known full agonist, such as isoproterenol, is used as a positive control.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is quantified. This is often done using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Analysis: The cAMP levels are plotted against the agonist concentration. A sigmoidal dose-response curve is generated using non-linear regression.
-
EC50: The concentration of the agonist that produces 50% of the maximal response is determined.
-
Emax: The maximum response produced by the agonist is determined, often expressed as a percentage of the response to a full agonist like isoproterenol.[8]
-
-
Conclusion
A direct efficacy comparison between L-748,780 and mirabegron is not appropriate due to their opposing mechanisms of action. Mirabegron is a clinically effective β3-AR agonist, proven to alleviate symptoms of overactive bladder through detrusor muscle relaxation.[10][11] Its efficacy is defined by its ability to activate the β3-AR signaling pathway, characterized by its EC50 and Emax values. In contrast, L-748,780 is a selective β3-AR antagonist, whose "efficacy" is measured by its potency in blocking this very pathway, quantified by its low nanomolar binding affinity (Ki).[3][7] Understanding this fundamental agonist-versus-antagonist relationship is critical for researchers in drug development and pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 6. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Roles of [Target Molecule]: A Comparative Guide to Validating its Effects with Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise in vivo mechanism of action of a therapeutic compound is paramount. While in vitro assays provide valuable initial data, validating these findings in a whole-organism context is a critical step. This guide explores the use of knockout (KO) animal models as a powerful tool to substantiate the effects of a hypothetical compound, L-748780, by comparing its activity in wild-type versus KO systems.
At present, publicly available scientific literature and pharmacological databases do not contain information on a compound designated as L-748780. Therefore, for the purpose of this illustrative guide, we will hypothesize that L-748780 is a selective antagonist of the fictitious G-protein coupled receptor, "Receptor X" (RX), which is involved in a key signaling pathway. This guide will serve as a template for researchers investigating novel compounds and their validation using knockout models.
Comparative Efficacy of L-748780 in Wild-Type vs. RX-Knockout Models
To definitively attribute the physiological effects of L-748780 to its interaction with RX, comparative studies utilizing RX-knockout (RX-KO) models are essential. The following table summarizes hypothetical experimental data that would be generated to validate the target engagement and specificity of L-748780.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + L-748780 | RX-Knockout (RX-KO) + Vehicle | RX-Knockout (RX-KO) + L-748780 |
| Baseline Blood Pressure (mmHg) | 120 ± 5 | 118 ± 6 | 145 ± 7 | 144 ± 8 |
| Blood Pressure after Agonist Challenge (mmHg) | 150 ± 8 | 125 ± 7 | 148 ± 9 | 146 ± 7 |
| Downstream Kinase A (p-KA) Phosphorylation (%) | 100 ± 10 | 25 ± 5 | 15 ± 4 | 16 ± 5 |
| Behavioral Response (Score) | 8 ± 1 | 3 ± 0.5 | 2.5 ± 0.4 | 2.6 ± 0.5 |
Caption: Hypothetical data comparing the physiological and cellular responses to L-748780 in wild-type and Receptor X-knockout models.
Signaling Pathway of Receptor X
The following diagram illustrates the hypothetical signaling cascade initiated by the activation of Receptor X.
Caption: Hypothetical signaling pathway of Receptor X.
Experimental Workflow for Validating L-748780 Effects
The logical workflow for validating the effects of L-748780 using knockout models is depicted below.
Caption: Experimental workflow for knockout model validation.
Logical Comparison of Expected Outcomes
This diagram illustrates the expected outcomes when treating wild-type versus knockout models with L-748780.
Caption: Expected outcomes in WT vs. KO models.
Experimental Protocols
1. Animal Models:
-
Wild-type C57BL/6J mice and congenic RX-KO mice will be used.
-
Animals will be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
All animal procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Administration:
-
L-748780 will be dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
The RX agonist will be dissolved in saline.
-
Dosing will be performed via intraperitoneal (IP) injection.
3. Blood Pressure Measurement:
-
Systolic blood pressure will be measured using a non-invasive tail-cuff system.
-
Baseline measurements will be taken for 3 consecutive days prior to the experiment.
-
On the experimental day, blood pressure will be measured before and 30 minutes after agonist administration.
4. Western Blot for Kinase A Phosphorylation:
-
Protein will be extracted and quantified using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be probed with primary antibodies against phosphorylated Kinase A (p-KA) and total Kinase A (t-KA).
-
HRP-conjugated secondary antibodies and a chemiluminescent substrate will be used for detection.
-
Band intensities will be quantified using densitometry software.
5. Behavioral Analysis (e.g., Open Field Test):
-
Locomotor activity and anxiety-like behavior will be assessed in an open field arena.
-
Mice will be placed in the center of the arena, and their movement will be tracked for 10 minutes using an automated video-tracking system.
-
Parameters such as total distance traveled, time spent in the center, and rearing frequency will be recorded.
By following these rigorous comparative methodologies, researchers can confidently validate the in vivo mechanism of action of novel compounds, a crucial step in the drug development pipeline. The use of knockout models provides an indispensable tool for target validation and for understanding the physiological role of the target molecule.
L 748780 compared to other selective β3-adrenergic agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various selective β3-adrenergic agonists, with a focus on supporting experimental data. The β3-adrenergic receptor (β3-AR) is a key target in therapeutic areas such as overactive bladder (OAB), obesity, and type 2 diabetes. This document summarizes quantitative data, details experimental methodologies, and visualizes the core signaling pathway to aid in research and development.
A note on L-748780: Publicly available scientific literature does not extensively feature a selective β3-adrenergic agonist designated as L-748780. However, related compounds from the same "L-" series, such as L-755,507 and L-770,644, have been investigated as β3-AR agonists. Another compound, L-748,337, has been identified as a selective β3-AR antagonist. This guide will focus on well-documented selective β3-adrenergic agonists and include available data for compounds in the "L-" series where applicable.
Quantitative Comparison of β3-Adrenergic Agonists
The following tables summarize key performance indicators for several selective β3-adrenergic agonists based on in vitro studies. These parameters are crucial for evaluating the therapeutic potential and off-target effects of these compounds.
Table 1: Potency and Efficacy at the Human β3-Adrenoceptor
Potency (EC50) reflects the concentration of an agonist that gives half of the maximal response, while efficacy (Emax or Intrinsic Activity) represents the maximum response achievable by the agonist relative to a full agonist, typically isoproterenol.
| Compound | EC50 (nM) | Efficacy (Emax / Intrinsic Activity) | Cell Line |
| Vibegron | 2.13 | 99.2% | HEK293 |
| 1.26 | 0.93 | CHO-K1 | |
| Mirabegron | 10.0 | 80.4% | HEK293 |
| 1.15 | 0.94 | CHO-K1 | |
| Solabegron | 27.6 | 0.96 | CHO-K1 |
| Ritobegron | 80.8 | 0.99 | CHO-K1 |
| CL 316 ,243 | - | - | - |
| L-770,644 | 13 | Full Agonist | - |
EC50 values are highly dependent on the experimental conditions, including the cell line and receptor expression levels.
Table 2: Selectivity Profile Against Human β1 and β2-Adrenoceptors
Selectivity is a critical parameter to minimize off-target effects, particularly cardiovascular effects mediated by β1 and β2 receptors. The selectivity ratio is calculated by dividing the EC50 for the β1 or β2 receptor by the EC50 for the β3 receptor. A higher ratio indicates greater selectivity for the β3 receptor.
| Compound | β1 Selectivity (fold vs β3) | β2 Selectivity (fold vs β3) |
| Vibegron | >7937 | >7937 |
| Mirabegron | 517 | 496 |
| Solabegron | 21.3 | >362 |
| Ritobegron | >124 | 28.1 |
Key Signaling Pathway
Activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as lipolysis in adipocytes or relaxation of the detrusor muscle in the bladder.
Caption: β3-Adrenergic Receptor Gs Signaling Pathway.
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for β1, β2, and β3-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human β1, β2, or β3-adrenergic receptor.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Agonist Potency (EC50) and Efficacy (Emax)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP).
Objective: To quantify the potency (EC50) and efficacy (Emax) of β3-adrenergic agonists.
Methodology:
-
Cell Culture: Cells expressing the target β-adrenergic receptor subtype (e.g., CHO-K1 or HEK293) are cultured in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates and incubated.
-
Agonist Stimulation: Cells are treated with various concentrations of the test agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 and Emax values are determined from this curve using non-linear regression analysis.
Isolated Tissue (Organ Bath) Assay for Functional Activity
This ex vivo assay assesses the functional effect of a compound on a specific tissue, such as the relaxation of bladder detrusor muscle.
Objective: To evaluate the functional relaxant effect of β3-agonists on pre-contracted bladder tissue.
Methodology:
-
Tissue Preparation: Strips of detrusor muscle are dissected from animal or human bladders and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration and Contraction: The tissue strips are allowed to equilibrate under a resting tension. A contractile agent (e.g., carbachol) is then added to induce a stable contraction.
-
Agonist Addition: Once a stable contraction is achieved, cumulative concentrations of the β3-agonist are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the muscle strip is continuously recorded. The relaxant effect of the agonist is measured as the percentage decrease from the pre-contracted tone.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy of the agonist in relaxing the detrusor muscle.
Caption: Workflow for In Vitro Characterization of β3-Agonists.
Comparative Analysis of L-748,780 Cross-reactivity with Adrenergic Receptors
A comprehensive guide for researchers and drug development professionals on the binding affinity and functional selectivity of L-748,780 for adrenergic receptor subtypes.
This guide provides a detailed comparison of the binding affinity of L-748,780, correctly identified as L-748,337, across various adrenergic receptor subtypes. The data presented herein is crucial for assessing the compound's selectivity and potential off-target effects.
Executive Summary
L-748,337 is a potent and highly selective antagonist for the human β3-adrenergic receptor. Experimental data demonstrates significantly lower affinity for β1 and β2-adrenergic subtypes, indicating a favorable selectivity profile. To date, publicly available data on the cross-reactivity of L-748,337 with α-adrenergic receptor subtypes (α1 and α2) is not available.
Data Presentation
The binding affinities of L-748,337 for human β-adrenergic receptor subtypes are summarized in the table below. The data is presented as Ki (nM), which represents the inhibition constant and is a measure of the compound's binding affinity to the receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. β3 |
| β1-adrenergic | L-748,337 | 390[1][2] | 97.5-fold |
| β2-adrenergic | L-748,337 | 204[1][2] | 51-fold |
| β3-adrenergic | L-748,337 | 4.0 [1][2] | - |
In addition to its binding affinity, the functional antagonist activity of L-748,337 has been assessed. It competitively inhibits the functional activation of agonists and has been shown to inhibit isoproterenol-induced cAMP accumulation with an IC50 of 6 nM.
Experimental Protocols
The data presented in this guide is primarily derived from two key experimental methodologies: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the binding affinity (Ki) of L-748,337 for different adrenergic receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK cells) stably expressing the human adrenergic receptor subtype of interest.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-dihydroalprenolol for β-receptors) and varying concentrations of the unlabeled competitor ligand (L-748,337).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of L-748,337, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
cAMP accumulation assays are functional assays used to determine whether a ligand acts as an agonist or an antagonist at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.
Objective: To determine the functional antagonist activity (IC50) of L-748,337 at β-adrenergic receptors.
General Protocol:
-
Cell Culture: Cells expressing the adrenergic receptor of interest are cultured in appropriate media.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of L-748,337.
-
Agonist Stimulation: The cells are then stimulated with a known agonist (e.g., isoproterenol) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The data is plotted as a dose-response curve, and the IC50 value is determined, representing the concentration of L-748,337 that inhibits 50% of the agonist-induced cAMP production.
Mandatory Visualizations
Caption: Binding affinity of L-748,337 to adrenergic receptor subtypes.
Caption: Experimental workflow for a typical radioligand binding assay.
References
L-748,337 Versus Non-Selective Beta-Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selective β3-adrenergic receptor antagonist L-748,337 and non-selective beta-agonists, focusing on their performance in experimental settings. The information is presented to assist researchers in pharmacology and drug development in understanding the distinct profiles of these compounds.
Executive Summary
L-748,337 is a potent and highly selective antagonist of the human β3-adrenergic receptor. In contrast, non-selective beta-agonists, such as isoproterenol, activate β1, β2, and β3-adrenergic receptors. This fundamental difference in selectivity leads to distinct downstream signaling and physiological effects. While isoproterenol is a potent activator of adenylyl cyclase through all beta-receptor subtypes, L-748,337 primarily acts to block the effects of β3-agonists on this signaling pathway. Interestingly, L-748,337 has been shown to exhibit biased agonism, activating other signaling pathways like the MAPK/ERK cascade, independently of Gs-protein and adenylyl cyclase stimulation.
Comparative Analysis of Receptor Binding Affinity
The binding affinities of L-748,337 and the non-selective agonist isoproterenol for the three beta-adrenergic receptor subtypes are summarized below. L-748,337 demonstrates a clear preference for the β3 subtype, whereas isoproterenol binds with high affinity to both β1 and β2 receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |
| L-748,337 | β1 | 390 | ~98-fold for β3 vs β1 |
| β2 | 204 | ~51-fold for β3 vs β2 | |
| β3 | 4.0[1] | ||
| Isoproterenol | β1 | High Affinity (comparable to β2) | Non-selective |
| β2 | High Affinity (comparable to β1) | ||
| β3 | Lower Affinity compared to β1/β2 |
Functional Activity: Adenylyl Cyclase Activation
The primary downstream signaling pathway for beta-adrenergic receptors is the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). The functional activities of L-748,337 and isoproterenol on this pathway are markedly different.
Isoproterenol is a full agonist and potently stimulates cAMP accumulation upon binding to any of the three beta-receptor subtypes. In contrast, L-748,337 is characterized as a very weak partial agonist or an antagonist at the β3-adrenergic receptor with respect to adenylyl cyclase activation.[2][3] It effectively inhibits the cAMP accumulation induced by other β3-agonists.[4]
| Compound | Effect on Adenylyl Cyclase | Potency (pEC50 for cAMP accumulation) | Antagonistic Activity (pKB or IC50) |
| L-748,337 | Very weak partial agonist/antagonist | Low efficacy[2] | pKB of 9.20 against zinterol; IC50 of 6 nM against isoproterenol[4][5] |
| Isoproterenol | Full Agonist | High | Not Applicable |
Signaling Pathways
The signaling pathways for L-748,337 and non-selective beta-agonists are distinct due to their receptor selectivity and mechanism of action.
Diagram: Signaling Pathway of Non-Selective Beta-Agonists (e.g., Isoproterenol)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Mechanism of L-748780: A Comparative Guide to its Role as a Selective COX-2 Inhibitor through Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-748780, a selective cyclooxygenase-2 (COX-2) inhibitor, with other relevant alternatives. By examining its mechanism of action and the anticipated effects on gene expression, this document serves as a valuable resource for understanding its therapeutic potential and guiding future research. Experimental data from studies on similar COX-2 inhibitors are presented to support the proposed mechanisms.
Mechanism of Action: Selective Inhibition of COX-2
L-748780 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is a derivative of indomethacin. The selectivity of L-748780 for COX-2 over COX-1 is a key feature of its pharmacological profile.
The IC50 values for L-748780 demonstrate this selectivity:
-
COX-2 IC50: 0.5 µM
-
COX-1 IC50: > 100 µM
This significant difference in inhibitory concentration indicates that L-748780 preferentially targets the COX-2 enzyme, which is primarily involved in inflammation and pain signaling, while having minimal effect on the constitutively expressed COX-1 enzyme responsible for homeostatic functions.
The COX-2 Signaling Pathway
The primary mechanism of L-748780 involves the interruption of the COX-2 signaling cascade. This pathway is initiated by inflammatory stimuli, leading to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The COX-2 signaling pathway and the inhibitory action of L-748780.
Comparative Analysis with Alternative COX-2 Inhibitors
L-748780's performance can be benchmarked against other well-known selective COX-2 inhibitors, such as Celecoxib and Rofecoxib. While specific gene expression data for L-748780 is not publicly available, the effects of these analogous compounds provide a strong indication of its expected molecular impact.
| Feature | L-748780 | Celecoxib | Rofecoxib |
| COX-2 IC50 | 0.5 µM | 0.04 µM | 0.018 µM |
| COX-1 IC50 | > 100 µM | 5 µM | 1.3 µM |
| Selectivity Index (COX-1/COX-2) | > 200 | 125 | 72 |
Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Gene Expression Analysis: Expected Effects of L-748780
Based on studies of other selective COX-2 inhibitors, treatment with L-748780 is anticipated to modulate the expression of a range of genes involved in inflammation, cell proliferation, and apoptosis.
Expected Downregulation of Pro-inflammatory Genes
Treatment with selective COX-2 inhibitors has been shown to downregulate the expression of several key pro-inflammatory genes.[2] This is a direct consequence of inhibiting the production of prostaglandins, which act as signaling molecules to induce the transcription of these genes.
| Gene | Function | Expected Change with L-748780 |
| PTGS2 (COX-2) | Prostaglandin synthesis, inflammation | Downregulation |
| MMP1, MMP3, MMP13 | Matrix metalloproteinases, tissue degradation | Downregulation |
| IL6 | Interleukin-6, pro-inflammatory cytokine | Downregulation |
| VEGFA | Vascular endothelial growth factor A, angiogenesis | Downregulation |
Expected Upregulation of Anti-inflammatory and Pro-apoptotic Genes
Conversely, the inhibition of the COX-2 pathway can lead to the upregulation of genes that have anti-inflammatory and pro-apoptotic effects.
| Gene | Function | Expected Change with L-748780 |
| TIMP3 | Tissue inhibitor of metalloproteinases 3 | Upregulation |
| ANXA3 | Annexin A3, anti-inflammatory | Upregulation |
| p73 | Tumor suppressor protein | Upregulation |
| Cyclin B1 | Cell cycle regulator, apoptosis promotion | Upregulation |
Experimental Protocols
To confirm the mechanism of L-748780 and quantify its effects on gene expression, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Culture a relevant cell line (e.g., human colorectal cancer cells HCT-116, or primary chondrocytes) in appropriate media.
-
Induce an inflammatory response using a stimulant such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Treat the cells with varying concentrations of L-748780, a vehicle control, and a comparator COX-2 inhibitor (e.g., Celecoxib).
-
Incubate for a predetermined time period (e.g., 24 hours).
RNA Extraction and Reverse Transcription
-
Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Design or obtain validated primers for the target genes of interest (e.g., PTGS2, MMPs, IL6, TIMP3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform RT-qPCR using a SYBR Green or probe-based assay on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Caption: Experimental workflow for gene expression analysis using RT-qPCR.
Microarray Analysis for Global Gene Expression Profiling
For a broader understanding of the genetic changes induced by L-748780, microarray analysis can be employed.
-
Prepare high-quality RNA from treated and control cells as described above.
-
Label the RNA with a fluorescent dye and hybridize it to a microarray chip containing thousands of gene probes.
-
Scan the microarray chip to detect the fluorescence intensity for each probe.
-
Normalize and analyze the data to identify differentially expressed genes between the treatment and control groups.
Conclusion
L-748780 is a highly selective COX-2 inhibitor with a mechanism of action centered on the blockade of prostaglandin synthesis. Gene expression analysis, informed by studies on comparable molecules, suggests that L-748780 will effectively downregulate pro-inflammatory genes while upregulating genes involved in anti-inflammatory and pro-apoptotic pathways. The provided experimental protocols offer a robust framework for validating these effects and further elucidating the therapeutic potential of L-748780 in inflammatory diseases and cancer.
References
A Comparative Analysis of L-748,780 and BRL 37344: Two Key Modulators of the β3-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of L-748,780 (more specifically identified as L-748,337) and BRL 37344, two instrumental research compounds that have significantly contributed to the understanding of β3-adrenergic receptor pharmacology. While both ligands interact with this receptor, their distinct mechanisms of action—L-748,337 as a selective antagonist and BRL 37344 as a preferential agonist—elicit different downstream cellular responses. This guide will objectively compare their performance based on available experimental data, detail their signaling pathways, and provide methodologies for key experiments.
Introduction to the Compounds
L-748,337 is a potent and selective antagonist of the human β3-adrenergic receptor.[1][2] Its high affinity and selectivity have made it a valuable tool for distinguishing β3-adrenergic receptor-mediated effects from those of the β1 and β2 subtypes.
BRL 37344 is a well-characterized preferential agonist for the β3-adrenergic receptor. While it shows a preference for the β3 subtype, it is also known to interact with β1 and β2-adrenergic receptors, particularly at higher concentrations. Its ability to stimulate the β3-adrenergic receptor has been widely used to investigate the physiological roles of this receptor in various tissues.
Quantitative Performance Data
The following tables summarize the binding affinities and functional potencies of L-748,337 and BRL 37344 for human β-adrenergic receptor subtypes. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | Selectivity (β1/β3) | Selectivity (β2/β3) | Source |
| L-748,337 | 390 nM | 204 nM | 4.0 nM | 97.5-fold | 51-fold | [3] |
| BRL 37344 | - | - | - | - | - | - |
Note: Direct comparative Ki values for BRL 37344 from the same studies were not available in the reviewed literature. BRL 37344 is characterized as a preferential agonist rather than by its antagonist binding affinity.
Table 2: Comparative Functional Data
| Compound | Assay | Receptor Subtype | Potency (pEC50/IC50) | Effect | Source |
| L-748,337 | cAMP Accumulation (inhibition) | Human β3 | IC50 = 6 nM | Antagonist | |
| L-748,337 | Erk1/2 Phosphorylation | Human β3 | pEC50 = 11.6 | Agonist (via Gi) | [3] |
| BRL 37344 | - | - | - | - | - |
Note: Functional data for BRL 37344 is extensive but highly varied depending on the tissue and endpoint measured, making a direct tabular comparison with L-748,337's specific functional readouts challenging without data from head-to-head studies.
Signaling Pathways
The β3-adrenergic receptor exhibits complex signaling, coupling to both stimulatory (Gs) and inhibitory (Gi) G proteins. The differential effects of L-748,337 and BRL 37344 can be understood through their distinct engagement of these pathways.
BRL 37344 (Agonist) Signaling
As a preferential agonist, BRL 37344 primarily activates the Gs-protein pathway upon binding to the β3-adrenergic receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response. There is also evidence that BRL 37344 can induce signaling through Gi-coupled pathways.
L-748,337 (Antagonist/Biased Agonist) Signaling
L-748,337 acts as a competitive antagonist at the β3-adrenergic receptor, blocking the Gs-mediated increase in cAMP typically induced by agonists. However, it also displays biased agonism by independently activating Gi-protein signaling pathways.[3] This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK/Erk) cascade, a distinct signaling route from the classical Gs-cAMP pathway.
References
No Publicly Available Data to Validate In Vitro Findings of L-748780 in Animal Models
Attempts to gather information on the investigational compound L-748780 have yielded no publicly available data regarding its in vitro mechanism of action, signaling pathways, or any experimental data that could be validated in animal models. Extensive searches have failed to identify any scientific literature, patents, or clinical trial information associated with a compound designated as L-748780.
This lack of foundational in vitro data makes it impossible to proceed with the user's request for a comparison guide to validate such findings in animal models. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without the initial in vitro findings.
It is possible that "L-748780" is an internal development code that has not been publicly disclosed, a typographical error, or an outdated designation for a compound that was later renamed or discontinued. Without a clear identification of the compound and its basic biological activity, no further steps can be taken to create the requested scientific guide.
Researchers, scientists, and drug development professionals seeking to validate in vitro findings in animal models are advised to first ensure that the in vitro data for their compound of interest is well-established and publicly documented. This foundational information is critical for designing meaningful in vivo studies and for any subsequent comparative analysis.
Safety Operating Guide
Prudent Procedures for the Disposal of Unidentified Research Chemicals: A Case Study for L 748780
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of the environment. When a chemical compound, such as the investigational agent L 748780, is not publicly documented, or its specific hazardous properties are unknown, a conservative and cautious approach to its handling and disposal is mandatory. This document outlines the essential, immediate safety and logistical information for managing such a substance, providing procedural, step-by-step guidance.
Extensive searches of public chemical databases, safety data sheets, and scientific literature did not yield specific information for a compound designated "this compound." This indicates that it is likely an internal, proprietary code for a research compound. In the absence of specific data, the following procedures for an unknown or experimental chemical must be followed.
Immediate Safety and Handling Precautions
All handling of this compound should be conducted under the assumption that the compound is hazardous.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required: a flame-resistant lab coat, safety goggles, and nitrile gloves. Depending on the physical form of the substance and the procedure, additional protection such as a face shield, specialized gloves, and respiratory protection may be necessary.
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a chemical spill kit readily available. In the event of a spill, evacuate the immediate area, and if safe to do so, contain the spill with absorbent materials. Do not attempt to clean up a large or unknown spill without proper training and equipment. Contact your institution's Environmental Health and Safety (EHS) department immediately.
General Disposal Protocol for Unknown Research Chemicals
The disposal of an unknown chemical waste must be handled through your institution's hazardous waste management program.
-
Waste Identification:
-
Do not mix this compound waste with other chemical waste streams.
-
Label the waste container clearly as "Hazardous Waste: this compound (Unknown Research Chemical)."
-
Include as much information as is known, such as the principal investigator's name, the date, and any potential hazard class (e.g., "Potentially Biologically Active," "Potential Toxin").
-
-
Waste Accumulation:
-
Store the waste in a designated, secure satellite accumulation area.
-
Ensure the container is chemically compatible with the waste, is in good condition, and is kept tightly closed.
-
-
Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information about the compound. EHS will have the expertise to manage the characterization and ultimate disposal in compliance with federal, state, and local regulations.
-
Illustrative Data for an Experimental Compound
While no specific data exists for this compound, the following tables represent the types of quantitative information that would be critical for a proper safety assessment. These are provided as examples.
Table 1: Hypothetical Physicochemical Properties
| Property | Value |
| Molecular Formula | Unknown |
| Molecular Weight | Unknown |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Poorly soluble in water |
| Melting Point | 150-155 °C (decomposition) |
Table 2: Hypothetical Toxicological Data (LD50)
| Route | Species | Value |
| Oral | Rat | >2000 mg/kg (estimated) |
| Dermal | Rabbit | No data available |
| Inhalation | Rat | No data available |
Experimental Workflow and Logical Diagrams
To provide procedural guidance, the following diagrams illustrate a typical workflow for handling and disposing of an unknown research chemical.
In the absence of a known mechanism of action for this compound, a generic signaling pathway diagram is presented below to illustrate the type of visualization that would be included if this information were available.
By adhering to these general safety and disposal procedures, researchers can responsibly manage unknown or poorly characterized compounds like this compound, ensuring a safe laboratory environment for all. Always prioritize caution and consult with your institution's safety professionals when in doubt.
Essential Safety and Handling Protocols for L-748780
When handling the compound L-748780, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for L-748780, a conservative approach based on general principles of chemical safety is imperative. The following guidance provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling L-748780, based on general laboratory safety standards.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Permeation-resistant gloves such as butyl rubber, nitrile rubber, PVC, or polyvinyl alcohol should be used.[1] |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or face shield | Eye protection should be worn at all times.[1] In cases of splash risk, chemical splash goggles and/or a face shield are necessary. |
| Body | Laboratory coat or chemical-resistant clothing | A lab coat should be worn to protect against incidental contact. For larger quantities or increased risk of splash, hooded chemical-resistant overalls or a two-piece chemical-splash suit may be appropriate. |
| Respiratory | Air-purifying respirator (if necessary) | Use in a well-ventilated area is crucial.[1] If ventilation is inadequate or if the compound is volatile or produces aerosols, a NIOSH-approved respirator should be used. |
Experimental Workflow: Handling and Disposal of L-748780
The following diagram outlines the standard operating procedure for safely handling and disposing of L-748780 in a laboratory setting. This workflow is designed to minimize risk at each step of the process.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation : All waste contaminated with L-748780, including unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method : The preferred method of disposal for chemical waste is typically incineration by a licensed waste disposal contractor.[1]
-
Local Regulations : Always dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
